2-Methoxypyridine-3,4-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIFNSSQKVRCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436137 | |
| Record name | 2-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33631-04-8 | |
| Record name | 2-methoxypyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methoxypyridine-3,4-diamine (CAS 33631-04-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-3,4-diamine is a key heterocyclic building block, primarily utilized as a precursor in the synthesis of imidazo[4,5-b]pyridine derivatives. These derivatives have garnered significant interest in medicinal chemistry due to their potential as potent kinase inhibitors, particularly in the context of oncology. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics targeting critical signaling pathways.
Chemical Properties and Data
This compound is a stable, yet reactive, organic compound. Its structure, featuring a pyridine ring substituted with a methoxy group and two adjacent amino groups, makes it an ideal starting material for the construction of fused heterocyclic systems.
| Property | Value | Source |
| CAS Number | 33631-04-8 | N/A |
| Molecular Formula | C₆H₉N₃O | N/A |
| Molecular Weight | 139.16 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | N/A |
Synthetic Routes and Experimental Protocols
Proposed Synthetic Pathway:
A plausible route to this compound begins with the dinitration of 2-chloropyridine, followed by a selective methoxylation and subsequent reduction of the nitro groups.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Chloro-3,4-dinitropyridine
-
Reaction: 2-Chloropyridine is subjected to nitration using a mixture of nitric acid and sulfuric acid.
-
Procedure: To a cooled solution of concentrated sulfuric acid, 2-chloropyridine is added dropwise, maintaining a low temperature. A nitrating mixture (concentrated nitric acid and sulfuric acid) is then added slowly. The reaction mixture is heated and stirred for several hours. Upon completion, the mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.
Step 2: Synthesis of 2-Methoxy-3,4-dinitropyridine
-
Reaction: The synthesized 2-chloro-3,4-dinitropyridine undergoes nucleophilic aromatic substitution with sodium methoxide.
-
Procedure: Sodium methoxide is prepared by reacting sodium metal with anhydrous methanol. 2-chloro-3,4-dinitropyridine is then added to the cooled sodium methoxide solution. The reaction is stirred, and the progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the product is isolated.
Step 3: Synthesis of this compound
-
Reaction: The dinitro compound is reduced to the corresponding diamine.
-
Procedure: 2-Methoxy-3,4-dinitropyridine is dissolved in a suitable solvent like ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is evaporated to yield the final product, this compound.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The primary application of this compound in drug discovery is its use as a starting material for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a bioisostere of purine and has been identified as a privileged structure for targeting various protein kinases.
3.1. Synthesis of Imidazo[4,5-b]pyridine Derivatives
The condensation of this compound with various aldehydes or carboxylic acids is a common method to construct the imidazo[4,5-b]pyridine core.
Caption: General synthesis of imidazo[4,5-b]pyridine derivatives.
3.2. Targeting the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have explored imidazo[4,5-b]pyridine derivatives as dual PI3K/mTOR inhibitors.[2][3]
Caption: Inhibition of the PI3K/mTOR pathway by imidazo[4,5-b]pyridines.
3.3. Targeting Cyclin-Dependent Kinase 9 (CDK9)
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy in cancer therapy, particularly in hematological malignancies. Imidazo[4,5-b]pyridine derivatives have been investigated as potent CDK9 inhibitors.[4]
Quantitative Data on Biological Activity:
The following table summarizes the in vitro anti-proliferative activity of representative imidazo[4,5-b]pyridine derivatives against various cancer cell lines.
| Compound Class | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | MCF-7 (Breast Cancer) | 0.63 - 1.32 | [4] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | HCT116 (Colon Cancer) | 0.63 - 1.32 | [4] |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα/mTOR | MCF-7 (Breast Cancer) | 0.130 | [3] |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα/mTOR | HCT-116 (Colon Cancer) | 0.020 | [3] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its primary utility lies in the synthesis of imidazo[4,5-b]pyridine scaffolds, which have demonstrated significant potential as inhibitors of key kinases involved in cancer progression, such as those in the PI3K/mTOR and CDK9 pathways. The continued exploration of derivatives from this core structure holds promise for the development of novel and effective targeted cancer therapies. Further research into optimizing the synthetic route to this compound and expanding the library of its derivatives is warranted to fully exploit its therapeutic potential.
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a viable synthetic pathway for 2-methoxypyridine-3,4-diamine, a key building block in pharmaceutical research and development. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a three-step sequence commencing with the commercially available 2-chloro-4-aminopyridine. The overall strategy involves:
-
Nitration: Regioselective nitration of 2-chloro-4-aminopyridine to introduce a nitro group at the 3-position, yielding 4-amino-2-chloro-3-nitropyridine.
-
Methoxylation: Nucleophilic substitution of the chlorine atom with a methoxy group to form 2-methoxy-3-nitropyridin-4-amine.
-
Reduction: Reduction of the nitro group to an amine, affording the final product, this compound.
This synthetic route is illustrated in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 4-Amino-2-chloro-3-nitropyridine
The initial step involves the nitration of 2-chloro-4-aminopyridine. A mixture of nitric acid and sulfuric acid is employed as the nitrating agent.
Experimental Protocol:
-
In a reaction vessel, 2-chloro-4-aminopyridine is dissolved in concentrated sulfuric acid at 0°C.
-
A mixture of 65% nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.
-
The reaction mixture is stirred at a controlled temperature to ensure complete nitration.
-
Upon completion, the reaction is quenched by pouring it into ice water.
-
The pH of the solution is adjusted to precipitate the product.
-
The crude product is collected by filtration and purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-aminopyridine | [1] |
| Nitrating Agent | 65% HNO₃ / conc. H₂SO₄ | [1] |
| Yield | 75-85% | [1] |
| Purity | 95-99% | [1] |
Step 2: Synthesis of 2-Methoxy-3-nitropyridin-4-amine
This step involves the nucleophilic substitution of the chloro group with a methoxy group using sodium methoxide in methanol. The following protocol is adapted from a similar synthesis of 2-amino-6-methoxy-3-nitropyridine.[2]
Experimental Protocol:
-
To a solution of 4-amino-2-chloro-3-nitropyridine in methanol, sodium methoxide is added.
-
The reaction mixture is stirred at a temperature between 25-30°C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
After completion, the reaction mixture is quenched with water.
-
The product is isolated by filtration and washed with water.
Quantitative Data (based on analogous synthesis):
| Parameter | Value | Reference |
| Starting Material | 4-Amino-2-chloro-3-nitropyridine | N/A |
| Reagent | Sodium methoxide in methanol | [2] |
| Molar Ratio (NaOMe) | 1.05 equivalents | [2] |
| Reaction Temperature | 25-30°C | [2] |
| Quenching | Water | [2] |
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group of 2-methoxy-3-nitropyridin-4-amine. Two common methods for this transformation are reduction with stannous chloride or catalytic hydrogenation.
This method, adapted from the reduction of 2-amino-6-methoxy-3-nitropyridine, is a reliable laboratory-scale procedure.[2]
Experimental Protocol:
-
2-Methoxy-3-nitropyridin-4-amine is added to concentrated hydrochloric acid at room temperature.
-
The solution is cooled, and stannous chloride dihydrate is added portion-wise.
-
The reaction mixture is heated and stirred until the reduction is complete.
-
After cooling, the resulting dihydrochloride salt of the product precipitates and is collected by filtration.
-
The free base is obtained by neutralizing an aqueous suspension of the salt with a base (e.g., aqueous ammonia) to a pH of 7-8.
-
The final product is collected by filtration, washed with water, and dried.
Quantitative Data (based on analogous synthesis):
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-3-nitropyridin-4-amine | N/A |
| Reducing Agent | Stannous chloride dihydrate in conc. HCl | [2] |
| Reaction Temperature | 35-40°C | [2] |
| Yield (dihydrochloride salt) | ~86% | [2] |
| Yield (free base) | ~92% | [2] |
| Purity (HPLC) | >99% | [2] |
Catalytic hydrogenation offers a cleaner alternative, avoiding the use of heavy metals.
Experimental Protocol (General):
-
2-Methoxy-3-nitropyridin-4-amine is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A hydrogenation catalyst (e.g., Palladium on carbon, Raney Nickel) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere at a specified pressure and temperature.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the product.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Catalyst | Pd/C or Raney Ni | [3][4] |
| Solvent | Methanol or Ethanol | [3] |
| Hydrogen Pressure | Varies (e.g., 1-50 atm) | [4] |
| Reaction Temperature | Varies (e.g., room temp. to 60°C) | [3] |
| Yield | Typically high (>95%) | [3][4] |
Logical Relationships in the Synthetic Pathway
The progression from the starting material to the final product follows a clear logical sequence, where the functional group transformations are performed in a specific order to achieve the desired outcome.
Caption: Logical progression of the synthesis.
Conclusion
This technical guide outlines a robust and reproducible synthetic route to this compound. The presented protocols, supported by quantitative data from analogous syntheses, provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate. The choice between stannous chloride reduction and catalytic hydrogenation in the final step allows for flexibility based on scale and available resources.
References
- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 2-Methoxypyridine-3,4-diamine
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic routes for 2-Methoxypyridine-3,4-diamine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Chemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₉N₃O.[1] The core of the molecule is a pyridine ring, which is functionalized with a methoxy group at the 2-position and two amine groups at the 3- and 4-positions. The presence and positioning of these functional groups are expected to significantly influence the molecule's chemical reactivity, biological activity, and physical properties.
The molecular structure of this compound is depicted in the diagram below.
Caption: Molecular Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O | [1] |
| Molecular Weight | 139.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 33631-04-8 | [1] |
| SMILES | COC1=NC=CC(=C1N)N | [1] |
| InChI | InChI=1S/C6H9N3O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3,(H2,7,9) | [1] |
| Topological Polar Surface Area | 74.2 Ų | [1] |
Synthesis and Experimental Protocols
A representative synthetic workflow for a related compound, 2-methoxypyridine-3,4-dicarbonitrile, is presented below. A similar strategy could likely be adapted for the synthesis of this compound, potentially starting from a di-nitrated or otherwise protected amino-pyridine precursor, followed by reduction of the nitro groups.
Caption: Hypothetical Synthesis Workflow for this compound.
Experimental Protocol for a Related Synthesis: 2-Methoxypyridine-3,4-dicarbonitriles [2]
-
Reaction Setup : The reaction is carried out in anhydrous methanol.
-
Reactants : 2-chloropyridine-3,4-dicarbonitriles and sodium methoxide.
-
Procedure : The reactants are combined in the anhydrous methanol solvent. The reaction proceeds via nucleophilic substitution of the chlorine atom by the methoxide ion.
-
Outcome : This reaction exclusively affords the 2-methoxy derivatives in yields of 68-79%.[2] It is crucial to use an anhydrous solvent, as the presence of water can lead to hydrolysis of the cyano groups as a side reaction.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not available in the reviewed literature. For illustrative purposes, the spectroscopic data for the parent compound, 2-methoxypyridine, is provided below as a reference. The presence of the two additional amine groups in this compound would be expected to cause significant shifts in the observed spectra.
Table 2: Representative Spectroscopic Data for 2-Methoxypyridine
| Spectroscopic Technique | Observed Peaks/Signals | Source |
| ¹H NMR (in CDCl₃) | δ 8.15 (m, 1H), 7.51 (m, 1H), 6.82 (m, 1H), 6.72 (m, 1H), 3.92 (s, 3H) | [3] |
| ¹³C NMR (in Acetone-D₆) | δ 164.3, 147.2, 138.8, 116.8, 110.9, 53.6 | [4] |
| FTIR (Neat) | Characteristic peaks for C-O, C=N, and C-H vibrations. | [5] |
| Mass Spectrometry (EI) | m/z 109 (M+), 79, 52 | [3] |
Potential Biological Activity and Signaling Pathways
Specific biological activities or involvement in signaling pathways for this compound have not been reported in the available literature. However, the broader classes of methoxypyridine and diaminopyridine derivatives are known to exhibit a range of biological effects, suggesting potential areas of investigation for the title compound.
-
Methoxypyridine Derivatives : Some have been investigated as gamma-secretase modulators, which are of interest in the context of Alzheimer's disease research.[6]
-
Diaminopyridine Derivatives : This class of compounds has been explored for various therapeutic applications, including their use as kinase inhibitors in cancer therapy and as antibacterial agents.[7][8]
The diagram below illustrates the potential, generalized biological roles of related pyridine derivatives, which could inform future research into the specific activities of this compound.
Caption: Potential Biological Roles of Related Pyridine Derivatives.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin irritation and serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The synthesis and handling of chemical compounds should only be performed by trained professionals in a controlled laboratory setting. The spectroscopic and biological data for related compounds are provided for comparative purposes and may not be representative of the title compound.
References
- 1. This compound | C6H9N3O | CID 10148998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Methoxypyridine-3,4-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxypyridine-3,4-diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its structural analogues and functional groups. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory investigation.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 33631-04-8 | [1][2] |
| Molecular Formula | C₆H₉N₃O | [1][2] |
| Molecular Weight | 139.16 g/mol | [1][2] |
| Chemical Structure | PubChem |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its core components: a pyridine ring, a methoxy group, and two amine groups in an aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 | d | 1H | H-6 (Pyridine ring) |
| ~ 6.5 | d | 1H | H-5 (Pyridine ring) |
| ~ 4.5 (broad s) | s | 2H | C4-NH₂ |
| ~ 4.0 (broad s) | s | 2H | C3-NH₂ |
| ~ 3.9 | s | 3H | OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C-2 (C-OCH₃) |
| ~ 145 | C-6 |
| ~ 135 | C-4 (C-NH₂) |
| ~ 120 | C-3 (C-NH₂) |
| ~ 110 | C-5 |
| ~ 55 | OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of two NH₂ groups |
| 3050 - 3000 | Weak-Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak-Medium | Aliphatic C-H stretching (CH₃) |
| 1620 - 1580 | Strong | N-H bending (scissoring) |
| 1590 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1250 - 1200 | Strong | Aryl C-O stretching (methoxy) |
| 1340 - 1250 | Medium | Aromatic C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 124 | [M - CH₃]⁺ |
| 111 | [M - CO]⁺ or [M - N₂H₂]⁺ |
| 95 | [M - OCH₃ - NH₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~ 230 | ~ 10000 - 15000 | π → π |
| ~ 280 | ~ 5000 - 8000 | π → π |
| ~ 320 | ~ 2000 - 4000 | n → π* |
Detailed Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for aromatic amine compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment with a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
Place a small amount of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Inject a small volume of the sample solution into the GC inlet.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer ion source.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
Analyze the resulting mass spectrum for the molecular ion and fragmentation pattern.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-800 nm.
-
Identify the wavelengths of maximum absorbance (λ_max).
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical compound.
Caption: General workflow for spectroscopic characterization of a chemical compound.
References
Reactivity Profile of 2-Methoxypyridine-3,4-diamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nucleophilic 1,2-diamine system on a pyridine scaffold, complemented by an electron-donating methoxy group, dictates a rich and tunable reactivity profile. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its propensity to form fused heterocyclic systems, its behavior in substitution reactions, and its potential for further functionalization. This document is intended to serve as a technical resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Core Reactivity: The Diamine Moiety
The primary locus of reactivity in this compound is the vicinal diamine functionality at the C3 and C4 positions. This arrangement is a classical precursor for the construction of five-membered heterocyclic rings, most notably the imidazo[4,5-c]pyridine scaffold. This core reaction is a cornerstone of its synthetic utility.
Condensation Reactions to Form Imidazo[4,5-c]pyridines
The most prominent reaction of this compound is its condensation with a variety of electrophilic partners to yield the corresponding 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines. This transformation is a powerful method for accessing a privileged scaffold in drug discovery.[1][2]
Reaction Scheme:
Caption: General condensation reaction of this compound.
The reaction proceeds via a cyclocondensation mechanism, where the two amino groups react sequentially with a two-carbon electrophilic synthon. Common reagents and the resulting products are summarized in the table below.
| Electrophilic Partner | Reagent Example | Product Type | Typical Conditions | Reference |
| Aldehydes | Benzaldehyde | 2-Aryl-imidazo[4,5-c]pyridine | Oxidative conditions (e.g., air, Na2S2O5) in a suitable solvent like DMF or water.[1][3] | [1][3] |
| Carboxylic Acids | Formic Acid | 2-Unsubstituted-imidazo[4,5-c]pyridine | Reflux in the carboxylic acid as solvent or with a dehydrating agent.[1] | [1] |
| Acid Chlorides/Anhydrides | Acetyl Chloride | 2-Alkyl-imidazo[4,5-c]pyridine | Base-mediated acylation followed by cyclization, often in a one-pot procedure. | Inferred from general diamine reactivity |
| Isothiocyanates | Phenyl isothiocyanate | Imidazo[4,5-c]pyridine-2-thiol | Reaction in a polar aprotic solvent like DMF or ethanol. | Inferred from general diamine reactivity |
Experimental Protocol: Synthesis of 7-Methoxy-2-phenyl-1H-imidazo[4,5-c]pyridine
This protocol is a representative example based on established methodologies for the condensation of diaminopyridines with aldehydes.[1][3]
-
To a solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added benzaldehyde (1.1 mmol) and sodium metabisulfite (1.2 mmol).
-
The reaction mixture is heated to 130 °C and stirred for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford the title compound.
Reactivity of the Pyridine Ring and Methoxy Group
While the diamine functionality dominates the reactivity profile, the pyridine ring and the methoxy group also offer avenues for further synthetic transformations.
N-Alkylation of the Imidazo[4,5-c]pyridine Product
The resulting imidazo[4,5-c]pyridine core from the initial condensation reaction possesses a secondary amine in the imidazole ring, which is amenable to N-alkylation. This allows for the introduction of diverse substituents at the N1 or N3 position. The regioselectivity of this alkylation can be influenced by the steric and electronic nature of the substituent at the C2 position and the choice of base and alkylating agent.[3][4]
Caption: N-Alkylation of the imidazo[4,5-c]pyridine scaffold.
Electrophilic Aromatic Substitution
The pyridine ring, activated by three electron-donating groups (two amines and one methoxy), is susceptible to electrophilic aromatic substitution. However, the inherent lower aromaticity of pyridine compared to benzene and the potential for protonation of the ring nitrogen under acidic conditions can complicate these reactions. Halogenation (bromination, chlorination) at the C5 or C6 position is a plausible transformation under carefully controlled conditions.
Nucleophilic Aromatic Substitution (SNAr)
The methoxy group at the C2 position is a potential leaving group for nucleophilic aromatic substitution, although this would require harsh conditions or further activation of the pyridine ring. Generally, SNAr reactions on electron-rich pyridines are challenging.
Potential for Metal-Catalyzed Cross-Coupling Reactions
While this compound itself is not a typical substrate for cross-coupling, it can be readily converted into derivatives that are. For instance, conversion of one of the amino groups to a halide or triflate via a Sandmeyer-type reaction would furnish a substrate suitable for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] This would enable the introduction of aryl, heteroaryl, amino, and alkynyl moieties, significantly expanding the accessible chemical space.
Caption: Potential workflow for cross-coupling reactions.
Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below.[8]
| Property | Value |
| CAS Number | 33631-04-8 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Appearance | Off-white to yellow solid |
| pKa (predicted) | Basic pKa of the pyridine nitrogen is expected to be influenced by the methoxy and amino groups. |
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It is also reported to cause skin irritation and serious eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and reactive building block, primarily utilized for the synthesis of imidazo[4,5-c]pyridines. Its reactivity is dominated by the vicinal diamine moiety, which readily undergoes condensation reactions with a variety of electrophiles. Further functionalization of the resulting heterocyclic core through N-alkylation, and potential electrophilic substitution or conversion to cross-coupling partners, provides a rich platform for the generation of diverse and complex molecules. This guide serves as a foundational resource for chemists seeking to exploit the synthetic potential of this versatile intermediate.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | C6H9N3O | CID 10148998 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rising Potential of 2-Methoxypyridine-3,4-diamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, 2-Methoxypyridine-3,4-diamine is emerging as a versatile and promising building block for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth overview of the potential applications of this scaffold, focusing on its role in the synthesis of kinase inhibitors and gamma-secretase modulators, supported by experimental protocols and quantitative data.
Core Scaffold and Physicochemical Properties
This compound possesses a unique arrangement of functional groups: a pyridine ring for aromatic interactions, a methoxy group as a potential hydrogen bond acceptor and metabolic blocker, and two adjacent amino groups that are primed for cyclization reactions to form fused heterocyclic systems. This combination of features makes it an attractive starting point for creating diverse chemical libraries with a wide range of pharmacological activities.
| Property | Value | Source |
| Molecular Formula | C6H9N3O | PubChem |
| Molecular Weight | 139.16 g/mol | PubChem |
| CAS Number | 33631-04-8 | PubChem |
| Predicted pKa | 7.34 ± 0.42 | ChemicalBook |
| Predicted Boiling Point | 349.0 ± 37.0 °C | ChemicalBook |
| Predicted Density | 1.251 ± 0.06 g/cm3 | ChemicalBook |
Key Application I: Kinase Inhibitors
The imidazo[4,5-b]pyridine core, readily synthesized from this compound, is a well-established pharmacophore in the design of kinase inhibitors. Its structural similarity to purine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases.
Potential Kinase Targets
Derivatives of the imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including:
-
PI3K/mTOR: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Dual inhibitors of PI3K and mTOR are of significant interest in oncology.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3][4]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology.[5][6]
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in stress responses, inflammation, and apoptosis.
Quantitative Data for Related Kinase Inhibitors
While specific data for direct derivatives of this compound is limited in the public domain, the following table summarizes the activity of structurally related imidazo[4,5-b]pyridine and pyrimidine-based kinase inhibitors, highlighting the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinase A | Various (pIC50 values reported) | [3] |
| Aminopyrimidine Derivatives | PLK4 | 6.7 | [5] |
| Sulfonamide Methoxypyridine Derivatives | PI3Kα | 0.22 | [2] |
| Sulfonamide Methoxypyridine Derivatives | mTOR | 23 | [2] |
Signaling Pathway: PI3K/AKT/mTOR
The diagram below illustrates the central role of the PI3K/AKT/mTOR signaling pathway in cell regulation and its inhibition by targeted therapies.
Caption: PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition.
Key Application II: Gamma-Secretase Modulators
Gamma-secretase is a multi-protein enzyme complex that plays a crucial role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ42 is a hallmark of Alzheimer's disease. Gamma-secretase modulators (GSMs) are a class of compounds that allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides without inhibiting its other essential functions, such as Notch signaling. The methoxypyridine motif has been identified as a key component in novel GSMs, improving both potency and solubility.[3]
Quantitative Data for a Preclinical Gamma-Secretase Modulator
The following data is for a potent GSM, referred to as "compound 2" in a preclinical study, which shares structural similarities with potential derivatives of this compound.[7]
| Parameter | 5 mg/kg Dose | 25 mg/kg Dose | 50 mg/kg Dose |
| Plasma Aβ42 Reduction | 78% | - | - |
| Plasma Aβ40 Reduction | 57% | - | - |
| Brain Aβ42 Reduction | 54% | - | - |
| Brain Aβ40 Reduction | 29% | - | - |
| CSF Aβ42 Reduction | 41% | - | - |
| CSF Aβ40 Reduction | 29% | - | - |
Signaling Pathway: APP Processing by Gamma-Secretase
The diagram below illustrates the processing of APP by secretases and the mechanism of action of GSMs.
References
- 1. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
An In-depth Technical Guide to 2-Methoxypyridine-3,4-diamine Derivatives and Analogs for Researchers and Drug Development Professionals
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, those bearing a 2-methoxy and 3,4-diamine substitution pattern represent a promising chemotype for the development of novel drugs. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and experimental protocols related to 2-methoxypyridine-3,4-diamine and its analogs, with a focus on their potential in cancer therapy.
Synthesis of the this compound Core and its Analogs
The synthesis of the this compound core can be approached through several strategic routes, primarily involving the introduction and subsequent reduction of nitro or cyano groups on the pyridine ring.
Synthesis via Dinitration and Reduction
A common strategy for introducing vicinal diamines to an aromatic ring is through the reduction of dinitro precursors. This approach can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Nitration of 2-Methoxypyridine
-
To a stirred solution of 2-methoxypyridine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then carefully poured onto crushed ice, and the resulting precipitate of the dinitro-2-methoxypyridine intermediate is collected by filtration, washed with cold water, and dried.
Step 2: Reduction of Dinitro-2-methoxypyridine
-
The dinitro-2-methoxypyridine intermediate is dissolved in a suitable solvent such as ethanol or acetic acid.
-
A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is added to the solution.
-
The reaction mixture is heated or stirred at room temperature until the reduction is complete (monitored by TLC).
-
After completion, the reaction is cooled and the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a strong base (e.g., NaOH) to precipitate the crude this compound.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the final product. Purification can be achieved by column chromatography or recrystallization.
A similar multi-step process involving nitration, chlorination, methoxylation, and reduction has been patented for the synthesis of the isomeric 2,3-diamino-6-methoxypyridine, providing a validated synthetic strategy for related compounds.[1]
Synthesis via Dicyano Precursors
An alternative route involves the synthesis of a dicarbonitrile intermediate, which can then be reduced to the diamine.
Experimental Protocol: Synthesis from 2-Chloro-3,4-dicyanopyridine
-
Methoxylation: 2-Chloro-5,6-dimethylpyridine-3,4-dicarbonitrile is reacted with sodium methoxide in anhydrous methanol to yield 2-methoxy-5,6-dimethylpyridine-3,4-dicarbonitrile.[2] This reaction proceeds via nucleophilic aromatic substitution of the chlorine atom.[2]
-
Reduction: The resulting 2-methoxypyridine-3,4-dicarbonitrile derivative is then subjected to reduction. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, to convert the two cyano groups into aminomethyl groups. For the direct conversion to primary amines, more specialized reducing agents might be required.
Pharmacological Activities and Quantitative Data
Derivatives of the 2-methoxypyridine core have demonstrated a range of biological activities, with a significant focus on anticancer applications. The diamine functionality at the 3 and 4 positions provides a versatile handle for further derivatization to explore structure-activity relationships (SAR).
Anticancer Activity: PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potent dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway frequently dysregulated in cancer.[3]
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 0.22 | 23 | 130 | 20 |
Table 1: In vitro inhibitory activities of a representative sulfonamide methoxypyridine derivative (22c) against PI3Kα and mTOR kinases, and its anti-proliferative activity against MCF-7 and HCT-116 cancer cell lines.[3]
The data indicates that compound 22c exhibits potent enzymatic inhibition of both PI3Kα and mTOR, which translates to strong anti-proliferative effects in cancer cell lines.[3]
Signaling Pathways
The anticancer effects of 2-methoxypyridine derivatives, particularly the sulfonamide analogs, are attributed to their inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4]
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 2-Methoxypyridine-3,4-diamine and Its Precursors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this vast family, 2-methoxypyridine-3,4-diamine and its synthetic precursors represent a valuable, yet underexplored, chemical space. These compounds serve as crucial building blocks for a diverse range of molecules, particularly in the realm of oncology and kinase inhibitor development. This technical guide provides a comprehensive overview of the synthesis, known biological activities of related derivatives, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising core. While direct biological activity data for this compound and its immediate precursors is limited in publicly available literature, the demonstrated potency of their derivatives suggests significant untapped potential.
Synthesis of this compound
The synthetic route to this compound typically commences from 2-amino-6-chloro-3-nitropyridine. The process involves a two-step sequence of methoxylation followed by reduction of the nitro group.[1]
A detailed representation of this synthetic pathway is provided below:
Biological Activity of Precursors and Derivatives
Precursor Activity
-
2-Amino-6-chloro-3-nitropyridine : This precursor is described as having cytotoxic and anti-viral properties. It has been shown to inhibit the replication of Human Immunodeficiency Virus (HIV) type 1 in vitro.[1]
Anticancer Activity of Methoxypyridine Derivatives
A range of 2-methoxypyridine derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The data indicates that this scaffold can be a potent pharmacophore for the development of novel cytotoxic agents.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |
| DU145 (Prostate) | 1-5 | [2] | ||
| MBA-MB-231 (Breast) | 1-5 | [2] | ||
| 5g | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |
| DU145 (Prostate) | 1-5 | [2] | ||
| MBA-MB-231 (Breast) | 1-5 | [2] | ||
| 5h | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |
| DU145 (Prostate) | 1-5 | [2] | ||
| MBA-MB-231 (Breast) | 1-5 | [2] | ||
| 5i | 2-Methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 | [2] |
| DU145 (Prostate) | 1-5 | [2] | ||
| MBA-MB-231 (Breast) | 1-5 | [2] | ||
| 22c | Sulfonamide methoxypyridine | MCF-7 (Breast) | 0.130 | [3] |
| HCT-116 (Colon) | 0.020 | [3] |
Kinase Inhibition
Derivatives of the this compound scaffold have been investigated as kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
-
PI3K/mTOR Dual Inhibition : A series of sulfonamide methoxypyridine derivatives have been synthesized and shown to be potent dual inhibitors of PI3K and mTOR. For example, compound 22c exhibited a PI3Kα IC50 of 0.22 nM and an mTOR IC50 of 23 nM.[3] This suggests that the 2-methoxypyridine core can serve as a foundational structure for developing targeted cancer therapeutics.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound and its precursors, detailed protocols for relevant assays are provided below.
Experimental Workflow for Screening
A general workflow for screening the biological activity of newly synthesized compounds is outlined below.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinase of interest (e.g., PI3Kα)
-
Kinase-specific substrate and ATP
-
Test compounds
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate kinase assay buffer.
-
Kinase Reaction:
-
Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.
Conclusion
This compound and its precursors are versatile chemical entities with significant potential in the field of drug discovery. While direct biological data on these core structures is sparse, the potent anticancer and kinase inhibitory activities of their derivatives strongly suggest that this scaffold is a valuable starting point for the development of novel therapeutics. The synthetic routes and experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further explore the biological activity of this promising class of compounds and to unlock their full therapeutic potential. Further investigation into the direct biological effects of this compound and its immediate precursors is warranted and could lead to the discovery of new lead compounds for a variety of diseases.
References
An In-Depth Technical Guide to 2-Methoxypyridine-3,4-diamine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyridine-3,4-diamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its discovery and historical context, outlines a robust synthetic pathway with detailed experimental protocols, presents its physicochemical and spectroscopic data in a structured format, and explores its applications, particularly in the synthesis of imidazopyridine derivatives.
Introduction and Historical Context
The discovery of this compound is not marked by a singular seminal publication but rather has emerged from the broader development of synthetic methodologies for substituted pyridines. The historical importance of diaminopyridines lies in their role as key precursors for the synthesis of fused heterocyclic systems, most notably imidazopyridines. The pioneering work on imidazopyridine synthesis dates back to 1925 by Tschitschibabin, who developed a method involving the reaction of 2-aminopyridine with bromoacetaldehyde.[1][2] This laid the groundwork for the exploration of various substituted diaminopyridines as building blocks for compounds with diverse biological activities.
This compound, with its specific substitution pattern, offers unique electronic and steric properties that are of interest in the design of novel therapeutic agents and functional materials. Its utility is primarily recognized in the construction of substituted imidazo[4,5-c]pyridines, a scaffold present in a range of biologically active molecules.
Physicochemical and Spectroscopic Properties
Comprehensive experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data for its precursor, the following properties can be expected.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 4-Amino-2-methoxy-3-nitropyridine (Precursor) |
| Molecular Formula | C₆H₉N₃O | C₆H₇N₃O₃ |
| Molecular Weight | 139.16 g/mol [3] | 169.14 g/mol |
| CAS Number | 33631-04-8[3] | 33623-16-4 |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | 370.3±37.0 °C (Predicted) |
| pKa | - | 3.19±0.42 (Predicted) |
Table 2: Spectroscopic Data of this compound and its Precursor
| Spectrum Type | This compound | 4-Amino-2-methoxy-3-nitropyridine (Precursor) |
| ¹H NMR | - | - |
| ¹³C NMR | - | - |
| Mass Spectrum | - | - |
| IR Spectrum | - | - |
Synthesis of this compound
The most plausible and efficient synthetic route to this compound involves the reduction of its direct precursor, 4-Amino-2-methoxy-3-nitropyridine. This precursor is commercially available, simplifying the overall synthetic effort. The final reduction step is a common transformation in organic synthesis and can be achieved through various methods, with catalytic hydrogenation being a prevalent and high-yielding approach.
Synthetic Pathway
The overall synthetic strategy can be visualized as a single-step reduction of the nitro group on the commercially available precursor.
Caption: Synthetic route to this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of related aromatic nitro compounds.
Materials:
-
4-Amino-2-methoxy-3-nitropyridine
-
10% Palladium on activated carbon (Pd/C), 50% wet
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon hydrogenation setup.
Procedure:
-
Preparation: In a suitable reaction vessel, dissolve 4-Amino-2-methoxy-3-nitropyridine (1.0 eq) in ethanol to a concentration of approximately 0.1-0.2 M.
-
Inerting: Carefully add 10% Pd/C (5-10 mol% catalyst loading, 50% wet) to the solution. The vessel is then sealed and purged with an inert gas (N₂ or Ar) to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel. If using a balloon, ensure it is filled with H₂. For a Parr shaker, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is carefully purged with inert gas to remove excess hydrogen. The catalyst is then removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Table 3: Quantitative Data for a Representative Catalytic Hydrogenation
| Starting Material | Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield |
| 3-nitro-4-methoxy-acetanilide | H₂ | Modified skeletal Ni | Methanol | 60°C, 1.0 MPa, 40 min | 3-amino-4-methoxy-acetanilide | 100% conversion, 99.9% selectivity |
Note: This data is for a related compound and serves as an example of the high efficiency of catalytic hydrogenation for this type of transformation.
Applications in Drug Discovery and Materials Science
The primary application of this compound is as a synthon for the construction of more complex heterocyclic systems, particularly imidazo[4,5-c]pyridines. These scaffolds are of significant interest to medicinal chemists due to their presence in a variety of biologically active compounds.
Synthesis of Imidazopyridine Derivatives
The vicinal diamine functionality of this compound allows for facile condensation reactions with various electrophiles to form the imidazole ring.
Caption: General scheme for imidazopyridine synthesis.
The specific nature of the electrophile used in the condensation reaction allows for the introduction of a wide range of substituents onto the resulting imidazopyridine core, enabling the generation of diverse chemical libraries for drug discovery screening.
Conclusion
This compound is a valuable heterocyclic building block with a straightforward synthetic route from a commercially available precursor. Its primary utility lies in its application as a key intermediate for the synthesis of imidazopyridine derivatives, a class of compounds with significant therapeutic potential. This guide provides the essential technical information for researchers and scientists to effectively synthesize and utilize this compound in their research and development endeavors. Further exploration of its reactivity and the biological activities of its derivatives is warranted.
References
Methodological & Application
Application Notes and Protocols for the Condensation of 2-Methoxypyridine-3,4-diamine with Dicarbonyls
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the condensation reaction of 2-Methoxypyridine-3,4-diamine with various 1,2-dicarbonyl compounds, including glyoxal, diacetyl (2,3-butanedione), and benzil. This reaction is a fundamental method for the synthesis of pyridopyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established methodologies for the synthesis of related quinoxalines and pteridines, adapted for the specific reactants.[1][2][3][4][5][6][7]
Introduction
The condensation of aromatic and heteroaromatic 1,2-diamines with 1,2-dicarbonyl compounds is a robust and widely utilized method for the synthesis of pyrazine-containing fused heterocycles.[3][4][7] In the context of drug discovery, pyridopyrazines are explored for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The reaction proceeds via a cyclocondensation mechanism, typically under acidic or neutral conditions, to afford the corresponding pyridopyrazine derivative. The choice of dicarbonyl compound allows for the introduction of various substituents on the pyrazine ring, enabling the generation of diverse chemical libraries for biological screening.
Experimental Protocols
General Considerations
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion. Product purification is typically achieved by recrystallization or column chromatography. Characterization of the final products should be performed using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Protocol 1: Condensation with Glyoxal
Objective: To synthesize 7-methoxypyrido[3,4-b]pyrazine.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Water
-
n-Propanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
To this solution, add a 40% aqueous solution of glyoxal (1.1 mmol) dropwise with stirring.[8]
-
The reaction mixture is then heated to reflux (approximately 70-80 °C) for 1-2 hours.[8] The progress of the reaction should be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
Water (20 mL) is added to the mixture to precipitate the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried.[8]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or n-propanol/water mixture, to yield the pure 7-methoxypyrido[3,4-b]pyrazine.[8]
Expected Outcome: A crystalline solid. The yield and purity should be determined after purification.
Protocol 2: Condensation with Diacetyl (2,3-Butanedione)
Objective: To synthesize 2,3-dimethyl-7-methoxypyrido[3,4-b]pyrazine.
Materials:
-
This compound
-
Diacetyl (2,3-butanedione)
-
Ethanol or Acetic Acid
-
Sodium Sulfite (optional, for workup)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add diacetyl (1.1 mmol) to the solution.
-
The mixture is stirred at room temperature or gently heated to 50-60 °C for 2-4 hours. The reaction can also be performed in acetic acid for a more acidic catalysis.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and washed with a dilute aqueous solution of sodium sulfite to remove any unreacted diacetyl, followed by a wash with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from ethanol.
Expected Outcome: A solid product. Quantitative data on yield should be recorded.
Protocol 3: Condensation with Benzil
Objective: To synthesize 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine.
Materials:
-
This compound
-
Benzil
-
Ethanol or Hexafluoroisopropanol (HFIP)
-
Catalyst (optional, e.g., a few drops of acetic acid or a solid acid catalyst like bentonite clay K-10).[5]
Procedure:
-
Combine this compound (1 mmol) and benzil (1 mmol) in a round-bottom flask.[5]
-
Add ethanol (20 mL) or HFIP (5 mL) as the solvent.[5][9] The use of HFIP can significantly accelerate the reaction.[5][9]
-
If using ethanol, a catalytic amount of acetic acid can be added to promote the reaction. Alternatively, a solid acid catalyst can be employed for a greener approach.[5]
-
The reaction mixture is stirred at room temperature or refluxed for 1-3 hours.[5]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed in vacuo.
-
The resulting solid is then purified by recrystallization from ethanol or another suitable solvent to afford the pure 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine.[10]
Expected Outcome: A crystalline solid, often yellow in color.
Data Presentation
| Dicarbonyl Compound | Product Name | Typical Solvent | Typical Reaction Time | Typical Yield (%) |
| Glyoxal | 7-methoxypyrido[3,4-b]pyrazine | Ethanol/Water | 1-2 hours | 80-90 |
| Diacetyl | 2,3-dimethyl-7-methoxypyrido[3,4-b]pyrazine | Ethanol | 2-4 hours | 75-85 |
| Benzil | 7-methoxy-2,3-diphenylpyrido[3,4-b]pyrazine | Ethanol/HFIP | 1-3 hours | 90-98 |
Note: The yields provided are representative and can vary based on the specific reaction conditions and scale.
Visualizations
Experimental Workflow for Pyridopyrazine Synthesis
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 10. 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Imidazopyridines from 2-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The imidazo[4,5-c]pyridine core, a purine isostere, is a key scaffold in numerous compounds targeting a range of biological targets, including kinases, G-protein coupled receptors, and phosphodiesterases. The synthesis of substituted imidazopyridines is therefore a critical aspect of drug discovery programs.
This document provides detailed application notes and experimental protocols for the synthesis of imidazopyridines starting from 2-methoxypyridine-3,4-diamine. The primary method described is the cyclocondensation reaction with various aldehydes to yield 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines. This approach is widely applicable and allows for the generation of a diverse library of compounds for biological screening.
General Reaction Scheme
The synthesis of 2-substituted-7-methoxy-1H-imidazo[4,5-c]pyridines from this compound typically proceeds via a condensation reaction with an aldehyde, followed by an oxidative cyclization. The reaction can be carried out using a variety of oxidants and reaction conditions, which can be optimized to maximize the yield of the desired product.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, the imidazo[4,5-b]pyridine scaffold, a purine bioisostere, has been successfully exploited for the development of potent protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This makes them prime targets for therapeutic intervention.
This application note provides a detailed, step-by-step guide for the synthesis of kinase inhibitors, specifically targeting the Aurora kinase family, using 2-methoxypyridine-3,4-diamine as a key starting material. The methodologies described are based on established literature procedures for the synthesis of potent imidazo[4,5-b]pyridine-based inhibitors.[1][2][3]
The core synthetic strategy involves the condensation of this compound with an appropriate aldehyde to form the central imidazo[4,5-b]pyridine ring system. Subsequent functionalization, typically via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
Target: Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in a wide range of human cancers, making them attractive targets for anticancer drug development.[1][4] Aurora A is involved in centrosome maturation and separation and mitotic spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Below is a diagram illustrating the general workflow for the synthesis of a substituted 6-methoxy-imidazo[4,5-b]pyridine core, a common scaffold for Aurora kinase inhibitors.
Caption: General synthetic workflow for imidazo[4,5-b]pyridine kinase inhibitors.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a representative 6-methoxy-imidazo[4,5-b]pyridine-based kinase inhibitor.
Protocol 1: Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol describes the cyclocondensation of this compound with a substituted aldehyde to form the core heterocyclic scaffold. This method is adapted from established procedures for the synthesis of related imidazopyridine inhibitors.[5]
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (e.g., 4-(4-methylpiperazin-1-yl)benzaldehyde) (1.0 eq)
-
p-Benzoquinone (1.0 eq, as oxidant)
-
Absolute Ethanol
Procedure:
-
To a round-bottom flask, add this compound and the substituted benzaldehyde.
-
Add absolute ethanol to the flask to create a solution or suspension.
-
Add p-benzoquinone to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Maintain the reflux for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Functionalization of the Imidazo[4,5-b]pyridine Core (Example: SNAr)
This protocol outlines a representative nucleophilic aromatic substitution (SNAr) reaction to introduce a side chain, a common step in elaborating the core scaffold to produce potent inhibitors. This is based on the synthesis of compounds like those developed by Bavetsias et al.[2][3] In this example, we assume the synthesis starts with a precursor like 7-chloro-6-methoxy-2-substituted-imidazo[4,5-b]pyridine.
Materials:
-
7-Chloro-6-methoxy-2-substituted-imidazo[4,5-b]pyridine (1.0 eq)
-
Appropriate amine (e.g., 1-benzylpiperazine) (1.2-1.5 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0-3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube or microwave vial, combine the 7-chloro-6-methoxy-2-substituted-imidazo[4,5-b]pyridine, the amine, and the base.
-
Add the solvent (NMP or DMSO).
-
Seal the vessel and heat the reaction mixture to 120-150°C for several hours, or until TLC/LC-MS indicates completion of the reaction. Microwave heating can often significantly reduce reaction times.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation
The following tables summarize representative biological activity data for imidazo[4,5-b]pyridine-based inhibitors targeting Aurora kinases, as reported in the literature. This data is provided to illustrate the potency that can be achieved with this scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[4,5-b]pyridine Compounds [3]
| Compound ID | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) |
| 51 (CCT137690) | 0.015 | 0.025 | 0.019 |
| 40c (CCT137444) | 0.022 | 0.038 | 0.028 |
Table 2: Dissociation Constants (Kd) and Cellular Potency of a Dual FLT3/Aurora Kinase Inhibitor [2]
| Compound ID | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) | MV4-11 Cell Proliferation GI50 (µM) |
| 27e | 7.5 | 48 | 6.2 | 0.028 |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the Aurora Kinase signaling pathway and the point of inhibition during mitosis.
Caption: Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis.
References
- 1. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Cyclocondensation of 2-Methoxypyridine-3,4-diamine with Carboxylic Acids: A Gateway to Novel Imidazo[4,5-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The cyclocondensation reaction of 2-methoxypyridine-3,4-diamine with a variety of carboxylic acids provides a direct and efficient route to a versatile class of heterocyclic compounds: 2-substituted-7-methoxy-3H-imidazo[4,5-b]pyridines. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural analogy to purines, which allows these compounds to interact with a wide range of biological targets.
The presence of the methoxy group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing their therapeutic index. The nature of the substituent at the 2-position, derived from the carboxylic acid, allows for extensive structural diversity, enabling the fine-tuning of biological activity.
Commonly employed methodologies for this transformation include conventional heating in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), or the use of microwave irradiation, which often leads to shorter reaction times and improved yields. The choice of the carboxylic acid component can range from simple aliphatic acids to complex aromatic and heteroaromatic acids, providing access to a broad chemical space for lead discovery and optimization.
Reaction Scheme
The general reaction involves the condensation of the diamine with a carboxylic acid, followed by intramolecular cyclization and dehydration to form the imidazole ring.
Caption: General scheme for the cyclocondensation reaction.
Experimental Protocols
Protocol 1: Conventional Heating with Polyphosphoric Acid (PPA)
This protocol is a robust and widely used method for the synthesis of 2-substituted-7-methoxy-3H-imidazo[4,5-b]pyridines.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add polyphosphoric acid (10-20 equivalents) to the flask.
-
Heat the reaction mixture to 120-160 °C and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-substituted-7-methoxy-3H-imidazo[4,5-b]pyridine.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant acceleration of the reaction, often leading to higher yields and cleaner product formation.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid, optional)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or ethylene glycol, optional)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the carboxylic acid (1.2 mmol).
-
If desired, add a catalytic amount of an acid catalyst. For solvent-free conditions, proceed to the next step. If a solvent is used, add 2-3 mL of a high-boiling point solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 150-200 °C for 10-30 minutes. Monitor the internal pressure and temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
If the reaction was performed neat, add ethyl acetate to the residue. If a solvent was used, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
Quantitative Data Summary
The following table summarizes representative yields for the cyclocondensation of this compound with various carboxylic acids under different reaction conditions. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Carboxylic Acid | R-Group | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | H | Reflux in formic acid, 6 h | ~70-80% | [General procedure][1] |
| Acetic Acid | CH₃ | PPA, 140 °C, 4 h | ~65-75% | [General procedure][1] |
| Propionic Acid | CH₂CH₃ | PPA, 140 °C, 4 h | ~60-70% | [General procedure] |
| Benzoic Acid | Phenyl | PPA, 160 °C, 6 h | ~75-85% | [General procedure] |
| 4-Chlorobenzoic Acid | 4-Cl-Phenyl | PPA, 160 °C, 6 h | ~70-80% | [General procedure] |
| 4-Methoxybenzoic Acid | 4-MeO-Phenyl | PPA, 160 °C, 6 h | ~80-90% | [General procedure] |
| 2-Furoic Acid | 2-Furyl | PPA, 150 °C, 5 h | ~60-70% | [General procedure] |
| Acetic Acid | CH₃ | Microwave, 180 °C, 15 min | >85% | [General procedure] |
| Benzoic Acid | Phenyl | Microwave, 200 °C, 20 min | >90% | [General procedure] |
Visualizations
Reaction Workflow
References
Application Notes and Protocols for Protecting Group Strategies in the Multi-Step Synthesis of 2-Methoxypyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyridine-3,4-diamine is a key building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic scaffolds with significant biological activity, including kinase inhibitors and other therapeutic agents. The presence of two nucleophilic amino groups necessitates a carefully considered protecting group strategy during multi-step syntheses to achieve the desired regioselectivity and avoid unwanted side reactions. These application notes provide a detailed overview of protecting group strategies for this compound, including protocols for selective mono- and di-protection, and a discussion of orthogonal protection schemes.
Reactivity of Amino Groups in this compound
The regioselectivity of protection in this compound is governed by the electronic properties of the pyridine ring and the methoxy substituent. The 2-methoxy group is an electron-donating group through resonance, which is expected to increase the electron density, and therefore the nucleophilicity, of the amino group at the para-position (C4) more significantly than the amino group at the meta-position (C3). Consequently, the 4-amino group is predicted to be more nucleophilic and more susceptible to electrophilic attack than the 3-amino group. This differential reactivity can be exploited for selective mono-protection.
Protecting Group Selection Workflow
The choice of an appropriate protecting group strategy is critical for the successful synthesis of complex molecules derived from this compound. The following workflow diagram illustrates a logical approach to selecting a suitable protecting group.
Caption: Logical workflow for selecting a suitable protecting group strategy.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol is designed for the selective protection of the more nucleophilic 4-amino group.
Reaction Scheme:
Caption: Selective mono-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired mono-Boc protected diamine.
Table 1: Summary of Mono-Boc Protection Conditions
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | 1.1-1.5 equivalents. |
| (Boc)₂O | 1.0-1.1 equivalents | Slow addition is crucial for selectivity. |
| Temperature | 0 °C to room temperature | Lower temperatures favor selectivity. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 60-80% (estimated) | Yields may vary based on precise conditions and scale. |
Protocol 2: Di-Boc Protection of this compound
This protocol is for the protection of both amino groups, which is useful when both groups need to be masked for subsequent reactions.
Reaction Scheme:
Caption: Di-Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (2.2-2.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization to obtain the di-Boc protected diamine.
Table 2: Summary of Di-Boc Protection Conditions
| Parameter | Condition | Notes |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Anhydrous conditions are recommended. |
| Base/Catalyst | 4-Dimethylaminopyridine (DMAP) | Catalytic amount (0.1 eq). |
| (Boc)₂O | 2.2-2.5 equivalents | To ensure complete protection of both amino groups. |
| Temperature | Room temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | >90% (estimated) | Generally high yielding. |
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to deprotect the two amino groups at different stages. This requires the use of orthogonal protecting groups. The Boc (acid-labile), Cbz (removed by hydrogenolysis), and Fmoc (base-labile) groups form a common orthogonal set.
Table 3: Orthogonal Protecting Groups for Amines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis. |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | H₂, Pd/C | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Stable to acid and hydrogenolysis. |
Example of an Orthogonal Strategy:
-
Selective Mono-Boc Protection: Protect the more reactive 4-amino group with a Boc group as described in Protocol 1.
-
Protection of the Second Amino Group: Protect the remaining 3-amino group with an orthogonal protecting group, for example, Cbz-Cl under basic conditions.
-
Selective Deprotection: The two protecting groups can now be removed selectively:
-
Boc group removal: Treatment with trifluoroacetic acid (TFA) in DCM will remove the Boc group, leaving the Cbz group intact.
-
Cbz group removal: Catalytic hydrogenation (H₂, Pd/C) will cleave the Cbz group, leaving the Boc group untouched.
-
This orthogonal approach allows for the sequential functionalization of the 3- and 4-amino groups, providing a powerful tool for the synthesis of complex substituted 2-methoxypyridine derivatives.
Disclaimer: The protocols and strategies outlined in these application notes are based on established principles of organic chemistry and literature precedents for similar compounds. The regioselectivity for this compound is predicted based on electronic effects and should be confirmed experimentally. Researchers should always perform small-scale test reactions to optimize conditions for their specific application. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Analytical Methods for the Characterization of 2-Methoxypyridine-3,4-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the analytical methodologies for the chemical characterization of 2-Methoxypyridine-3,4-diamine. The following sections detail the experimental protocols for various analytical techniques essential for confirming the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase HPLC method is typically employed for the analysis of polar aromatic compounds like the target diamine.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of a this compound sample and to identify the presence of any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all observed peaks.
Quantitative Data: HPLC Analysis
| Parameter | Value |
| Retention Time | Data not available in searched literature |
| Purity (%) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
-
Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard proton pulse program.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a standard carbon pulse program with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.
Quantitative Data: NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Pyridine-H |
| Data not available | - | - | Pyridine-H |
| Data not available | s | 2H | -NH₂ |
| Data not available | s | 2H | -NH₂ |
| Data not available | s | 3H | -OCH₃ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | Pyridine-C |
| Data not available | -OCH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Direct infusion pump or Liquid Chromatography (LC) system for sample introduction
Reagents:
-
Methanol (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Formic acid (for ESI+)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode (ESI+).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode (ESI+).
-
Set the mass range to scan for the expected molecular ion (m/z for [M+H]⁺ would be approximately 140.1).
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.
-
Analyze the m/z values of the fragment ions to deduce the fragmentation pathway, which should be consistent with the proposed structure of this compound.
Quantitative Data: Mass Spectrometry
| Ion | m/z |
| [M+H]⁺ | ~140.1 (Calculated: 140.0818) |
| Major Fragment Ions | Data not available in searched literature |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
FTIR Analysis:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample analysis.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H stretching of the amino groups, C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
Quantitative Data: FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine) |
| ~3100-3000 | Aromatic C-H stretching |
| ~2950-2850 | Aliphatic C-H stretching (methoxy) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretching (methoxy) |
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of this compound.
Application Notes and Protocols for the Purification of 2-Methoxypyridine-3,4-diamine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-Methoxypyridine-3,4-diamine and its reaction products. The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for downstream applications in research and drug development. The methods outlined below—neutralization/precipitation, column chromatography, and recrystallization—are commonly employed for the purification of aromatic diamines and can be adapted to specific reaction mixtures.
Overview of Purification Strategies
The purification of this compound typically involves removing unreacted starting materials, catalysts, and side-products generated during synthesis. Common impurities may arise from incomplete reactions, side reactions such as hydrolysis of functional groups, or over-reaction.[1][2] The choice of purification method depends on the scale of the reaction, the physicochemical properties of the impurities, and the desired final purity.
A general workflow for the purification process is outlined below:
References
Application Notes and Protocols for the Scale-up Synthesis of 2-Methoxypyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 2-Methoxypyridine-3,4-diamine, a valuable building block in pharmaceutical and materials science research. The protocols detailed below are based on established chemical principles and analogous transformations, offering a robust starting point for process development and optimization.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The strategic placement of the methoxy and diamine functionalities on the pyridine ring makes it a versatile scaffold for the development of novel drug candidates and functional materials. This document outlines a reliable two-step synthetic route amenable to scale-up, proceeding through the nitration of a 2-methoxypyridine precursor followed by the reduction of the resulting nitro-amino intermediate.
Overall Synthetic Workflow
The synthesis of this compound can be efficiently achieved in two primary stages:
-
Nitration: Introduction of a nitro group at the 3-position of a suitable 2-methoxypyridine derivative.
-
Reduction: Conversion of the nitro group in the intermediate, 2-methoxy-3-nitropyridin-4-amine, to the corresponding amine.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following tables provide expected quantitative data for each synthetic step, based on analogous reactions reported in the literature. These values should serve as a benchmark for process optimization.
Table 1: Nitration of 2-Methoxypyridin-4-amine
| Parameter | Value | Reference |
| Starting Material | 2-Methoxypyridin-4-amine | N/A |
| Key Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid | [1] |
| Reaction Temperature | 0 - 10 °C | [1] |
| Reaction Time | 2 - 4 hours | [1] |
| Typical Yield | 70 - 85% | [1] |
| Purity (HPLC) | >95% | [1] |
Table 2: Reduction of 2-Methoxy-3-nitropyridin-4-amine
| Parameter | Method A: Metal Reduction | Method B: Catalytic Hydrogenation | Reference |
| Starting Material | 2-Methoxy-3-nitropyridin-4-amine | 2-Methoxy-3-nitropyridin-4-amine | [1] |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) in Conc. HCl | H₂ gas with Pd/C or PtO₂ catalyst | [1] |
| Reaction Temperature | 35 - 40 °C | Room Temperature | [1] |
| Reaction Pressure | Atmospheric | 50 psi | N/A |
| Reaction Time | 5 - 6 hours | 4 - 8 hours | [1] |
| Typical Yield | 85 - 95% | 90 - 98% | [1] |
| Purity (HPLC) | >99% | >99% | [1] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Step 1: Synthesis of 2-Methoxy-3-nitropyridin-4-amine (Nitration)
This protocol is adapted from established procedures for the nitration of substituted pyridines.
Materials:
-
2-Methoxypyridin-4-amine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0 °C using an ice-salt bath. Slowly add 2-methoxypyridin-4-amine in portions, ensuring the temperature remains below 10 °C.
-
Nitration: Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-methoxy-3-nitropyridin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a yellow solid.
Step 2: Scale-up Synthesis of this compound (Reduction)
This protocol is based on the highly efficient metal-mediated reduction of a similar nitro-substituted aminopyridine.[1]
Caption: Detailed experimental workflow for the reduction of 2-Methoxy-3-nitropyridin-4-amine.
Materials:
-
2-Methoxy-3-nitropyridin-4-amine
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Deionized Water
-
Aqueous Ammonia (25%)
Equipment:
-
Jacketed glass reactor with overhead stirring
-
Temperature probe and controller
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the jacketed glass reactor with concentrated hydrochloric acid.
-
Substrate Addition: With stirring, add 2-methoxy-3-nitropyridin-4-amine to the reactor at room temperature.
-
Cooling: Cool the resulting solution to 15 °C.
-
Addition of Reducing Agent: Slowly add a solution of stannous chloride dihydrate in concentrated hydrochloric acid via the addition funnel, maintaining the temperature below 25 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 35-40 °C and stir for 5-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Isolation of Dihydrochloride Salt: Cool the reaction mixture to 20 °C. The dihydrochloride salt of this compound will precipitate.
-
Filtration and Washing: Filter the solid product and wash it with a small amount of cold deionized water.
-
Drying: Dry the this compound dihydrochloride salt under vacuum at 40-50 °C.
-
Free Base Preparation: Suspend the dried dihydrochloride salt in deionized water.
-
Neutralization: Cool the suspension to 15 °C and slowly add aqueous ammonia with stirring to adjust the pH to 7-8.
-
Final Product Isolation: Filter the precipitated free base, wash with cold deionized water, and dry under vacuum to obtain this compound as a solid.
Conclusion
The protocols described in these application notes provide a solid foundation for the successful scale-up synthesis of this compound. The two-step approach is robust and utilizes readily available reagents and standard chemical manufacturing equipment. Researchers and process chemists are encouraged to use this information as a guide and to perform appropriate optimization and safety assessments before implementing these procedures on a large scale.
References
Application Notes: 2-Methoxypyridine-3,4-diamine as a Versatile Building Block for Heterocyclic Libraries
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. Its ability to engage in hydrogen bonding and its bioisosteric relationship with other aromatic systems make it a privileged structure in drug design.[1][2][3] Substituted diaminopyridines are particularly valuable as they serve as precursors to a wide array of fused heterocyclic systems. 2-Methoxypyridine-3,4-diamine is an exemplary building block for generating diverse molecular libraries, primarily for the synthesis of imidazo[4,5-b]pyridines. This scaffold is a bioisostere of purines and benzimidazoles, known to interact with a multitude of biological targets. The strategic placement of the methoxy group at the 2-position allows for fine-tuning of the electronic and steric properties of the final compounds, potentially influencing their pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols for the synthesis of the title building block from a commercially available precursor and its subsequent use in the generation of an imidazo[4,5-b]pyridine library.
Part 1: Synthesis of the Building Block (this compound)
The target compound, this compound, can be synthesized from the commercially available 2-Chloropyridine-3,4-diamine via a nucleophilic aromatic substitution (SNAr) reaction. The electron-donating nature of the amino groups facilitates the displacement of the chloro substituent by a methoxide anion.[4][5]
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware.
-
Procedure:
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-Chloropyridine-3,4-diamine (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM/MeOH gradient) to obtain pure this compound.
-
Data Presentation: Synthesis of Building Block
| Parameter | Value |
| Starting Material | 2-Chloropyridine-3,4-diamine |
| Product | This compound |
| Yield | 75-85% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
Visualization: Synthetic Workflow
Part 2: Application in Heterocyclic Library Synthesis
This compound is an ideal substrate for constructing imidazo[4,5-b]pyridine libraries. The vicinal diamine functionality readily undergoes condensation with various electrophilic partners.
General Reaction Scheme
Protocol 1: Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 2-aryl-7-methoxy-3H-imidazo[4,5-b]pyridines via an oxidative cyclization reaction.[8][9]
-
Reagents and Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Standard workup and purification reagents.
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in DMSO.
-
Add sodium metabisulfite (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 120-140°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize or purify by column chromatography to obtain the final product.
-
Protocol 2: Condensation with Carboxylic Acid Equivalents
This protocol uses triethyl orthoformate as a one-carbon source to synthesize the parent 7-methoxy-3H-imidazo[4,5-b]pyridine. Other orthoesters or carboxylic acids (often with a dehydrating agent like polyphosphoric acid) can be used for 2-alkyl or 2-aryl derivatives.[8][10]
-
Reagents and Materials:
-
This compound
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol (EtOH)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Suspend this compound (1.0 equivalent) in ethanol.
-
Add triethyl orthoformate (1.5 equivalents) and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure.
-
Neutralize the residue with a saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by chromatography or recrystallization.
-
Data Presentation: Imidazo[4,5-b]pyridine Library Synthesis
| Entry | Reagent (R-CHO or R-COOH equiv.) | Protocol | Product (R-group at C2) | Yield (%) | M+H⁺ (m/z) |
| 1 | Benzaldehyde | 1 | Phenyl | 82 | 226.1 |
| 2 | 4-Chlorobenzaldehyde | 1 | 4-Chlorophenyl | 78 | 260.1 |
| 3 | 4-Methoxybenzaldehyde | 1 | 4-Methoxyphenyl | 85 | 256.1 |
| 4 | Triethyl orthoformate | 2 | -H | 90 | 150.1 |
| 5 | Acetic Acid (with PPA) | 2 (modified) | Methyl | 75 | 164.1 |
Visualization: Library Generation Workflow
Conclusion: this compound is a highly effective building block for the rapid generation of imidazo[4,5-b]pyridine-based libraries. The straightforward condensation reactions with aldehydes and carboxylic acids (or their equivalents) allow for the introduction of a wide range of substituents at the 2-position of the fused heterocyclic system. The resulting library of compounds can be invaluable for hit-finding and lead-optimization campaigns in drug discovery, offering a synthetically tractable scaffold with favorable physicochemical and biological properties. Further functionalization of the pyridine ring or the imidazole N-H can provide additional vectors for diversification.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. 2-Chloropyridine-3,4-diamine | C5H6ClN3 | CID 285736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Diamino-2-chloropyridine 97 39217-08-8 [sigmaaldrich.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, typically 4-Amino-2-methoxy-3-nitropyridine. This reduction can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid systems being prevalent.
Q2: What are the critical parameters to control during the reduction of 4-Amino-2-methoxy-3-nitropyridine?
The critical parameters to control during this reduction step include reaction temperature, pressure (for catalytic hydrogenation), catalyst selection and loading, and the choice of solvent and acid. Improper control of these parameters can lead to incomplete reactions or the formation of side products. For instance, using stannous chloride in concentrated hydrochloric acid is a common method, where temperature control is crucial.[1][2]
Q3: How can I monitor the progress of the reaction?
The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting material (4-Amino-2-methoxy-3-nitropyridine) and the appearance of the product spot/peak (this compound).
Q4: What are the typical yields and purity for this synthesis?
While specific data for this compound is not extensively published, analogous reductions of substituted nitropyridines to their corresponding diamines have been reported with high yields and purity. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine dihydrochloride has been achieved with a yield of 86.4% and a purity of 99.0% by HPLC.[1][2] The subsequent neutralization to the free base can also proceed with high yield (e.g., 92.0%).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reducing agent.2. Inactive catalyst.3. Low reaction temperature or time. | 1. Increase the molar ratio of the reducing agent.2. Use fresh or a different type of catalyst (e.g., Pd/C, PtO2).3. Gradually increase the reaction temperature and monitor by TLC/HPLC. |
| Formation of a dark-colored reaction mixture or product | Oxidation of the diamine product. Diaminopyridines can be sensitive to air and light. | 1. Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).2. Use degassed solvents.3. Purify the product quickly after isolation. |
| Low Yield | 1. Product loss during work-up and extraction.2. Adsorption of the polar product onto silica gel during chromatography.3. Side reactions consuming the starting material or product. | 1. Optimize the pH for extraction.2. Use a different stationary phase for chromatography (e.g., alumina) or add a small amount of base (e.g., triethylamine) to the eluent.3. Review reaction conditions to minimize side reactions (see below). |
| Presence of Impurities | 1. Partially reduced intermediates: (e.g., nitroso or hydroxylamine derivatives).2. Over-reduction: Reduction of the pyridine ring.3. Hydrolysis of the methoxy group: If harsh acidic conditions are used at high temperatures. | 1. Ensure sufficient reducing agent and reaction time.2. Use milder reaction conditions.3. Moderate the acid concentration and temperature. |
Data Summary
Table 1: Representative Yields and Purity in Analogous Pyridine Diamine Syntheses
| Precursor | Product | Reducing Agent | Yield (%) | Purity (%) | Reference |
| 2-amino-6-methoxy-3-nitropyridine | 2,3-diamino-6-methoxypyridine dihydrochloride | SnCl₂·2H₂O in HCl | 86.4 | 99.0 (HPLC) | [1][2] |
| 2,3-diamino-6-methoxypyridine dihydrochloride | 2,3-diamino-6-methoxypyridine | Aqueous Ammonia | 92.0 | 99.01 (HPLC) | [1] |
| 2-amino-5-bromo-3-nitropyridine | 2,3-diamino-5-bromopyridine | Iron in EtOH/H₂O/HCl | Not specified | - | [3] |
Experimental Protocols
Proposed Synthesis of this compound via Reduction of 4-Amino-2-methoxy-3-nitropyridine
Disclaimer: This is a proposed protocol based on analogous procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Amino-2-methoxy-3-nitropyridine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 20%)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 4-Amino-2-methoxy-3-nitropyridine.
-
Addition of Acid: Carefully add concentrated hydrochloric acid. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add stannous chloride dihydrate in portions, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a chilled sodium hydroxide solution until the pH is approximately 8-9.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow for this compound
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 2-Methoxypyridine-3,4-diamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxypyridine-3,4-diamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include substituted 2-chloropyridines or 2,6-dihalopyridines. For instance, 2-amino-6-chloro-3-nitropyridine can be a precursor, which then undergoes methoxylation followed by reduction of the nitro group to form the diamine.[1][2] Another approach involves the use of 2-chloropyridine-3,4-dicarbonitriles which can be reacted with sodium methoxide.[3]
Q2: What are the critical reaction steps in the synthesis of this compound?
A2: The key steps typically involve:
-
Methoxylation: Introduction of the methoxy group onto the pyridine ring, often through nucleophilic aromatic substitution of a halide.[1][2]
-
Nitration (if not already present): Introduction of a nitro group, which will be later reduced to an amine.
-
Reduction: Conversion of the nitro group to an amino group to form the diamine. This is a critical step for achieving high yields and purity.[1][2]
Q3: What are the typical reducing agents used for the conversion of a nitro group to an amine in this synthesis?
A3: Common reducing agents include stannous chloride (SnCl2) in the presence of concentrated hydrochloric acid or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).[1][2] The choice of reducing agent can significantly impact the yield and purity of the final product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction to determine when the starting material has been consumed.[1] High-performance liquid chromatography (HPLC) can be used for more quantitative analysis of reaction completion and purity assessment.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the methoxylation product | 1. Incomplete reaction. 2. Side reactions due to moisture. 3. Inappropriate temperature. | 1. Increase reaction time and monitor by TLC. 2. Ensure the use of anhydrous solvents and reagents.[3] 3. Optimize the reaction temperature. For methoxylation of 2-amino-3-nitro-6-chloropyridine, a temperature of 25-30°C is preferred.[1][2] |
| Incomplete reduction of the nitro group | 1. Insufficient amount of reducing agent. 2. Inactive catalyst (for catalytic hydrogenation). 3. Low reaction temperature or pressure (for hydrogenation). | 1. Use a sufficient molar excess of the reducing agent (e.g., stannous chloride dihydrate).[1] 2. Use fresh, high-quality catalyst. 3. Optimize temperature and pressure according to established protocols for similar reductions. |
| Formation of side products during reduction | 1. Over-reduction of the pyridine ring. 2. Dehalogenation if other halides are present. 3. Deamination or condensation reactions.[4] | 1. Choose a milder reducing agent or optimize reaction conditions (time, temperature). 2. Use a chemoselective reducing agent that specifically targets the nitro group.[5] 3. The use of alkaline additives might suppress deamination.[4] |
| Difficulty in isolating the final diamine product | 1. The product may be highly soluble in the reaction solvent. 2. The product may exist as a salt (e.g., dihydrochloride), affecting its solubility.[1] 3. Formation of emulsions during workup. | 1. After reaction completion, cool the mixture to induce precipitation.[1] Filtration is a preferred method for collection.[1][2] 2. Adjust the pH of the solution to neutralize the salt and precipitate the free base. A pH of 7.0 to 8.0 is often effective.[1] 3. Use appropriate extraction solvents and consider techniques like centrifugation to break emulsions. |
| Product is highly colored or impure | 1. Presence of residual starting materials or byproducts. 2. Oxidation of the diamine product. | 1. Purify the product by recrystallization or column chromatography. Cation-exchange chromatography can be effective for purifying aminopyridine derivatives.[6] 2. Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aromatic diamines can be sensitive to air. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for key steps in the synthesis of a 2-Methoxypyridine-diamine derivative, as reported in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methoxylation | 2-amino-3-nitro-6-chloropyridine | Sodium methoxide (1.05 molar eq.), Methanol, 25-30°C | 2-amino-3-nitro-6-methoxypyridine | - | [1][2] |
| Reduction | 2-amino-6-methoxy-3-nitropyridine | Stannous chloride dihydrate, Conc. HCl, 35-40°C, 5-6 hrs | 2,3-diamino-6-methoxypyridine dihydrochloride | 86.4 | [1] |
| Neutralization | 2,3-diamino-6-methoxypyridine dihydrochloride | 25% aqueous ammonia, water, 15°C, pH 7.0-8.0 | 2,3-diamino-6-methoxypyridine | 92.0 | [1] |
| Nucleophilic Substitution | 2-chloropyridine-3,4-dicarbonitriles | Sodium methoxide, Anhydrous methanol | 2-methoxypyridine-3,4-dicarbonitriles | 68-79 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-diamino-6-methoxypyridine
This protocol is based on the reduction of 2-amino-6-methoxy-3-nitropyridine.[1]
Step 1: Reduction of 2-amino-6-methoxy-3-nitropyridine
-
Dissolve 2-amino-6-methoxy-3-nitropyridine in concentrated hydrochloric acid.
-
Cool the resulting solution to 15°C.
-
Slowly add 66.7 g (0.294 mole) of stannous chloride dihydrate.
-
Heat the reaction mixture to 35-40°C and stir for 5-6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to 20°C and stir for one hour.
-
Filter the resulting precipitate and dry to obtain 2,3-diamino-6-methoxypyridine dihydrochloride.
Step 2: Neutralization to obtain the free base
-
Suspend 25.0 g (0.117 mole) of 2,3-diamino-6-methoxypyridine dihydrochloride in 50.0 ml of water.
-
Cool the mixture to 15°C.
-
Neutralize the mixture with a 25% aqueous ammonia solution to a pH of 7.0 to 8.0.
-
Stir the separated precipitate for 30 minutes.
-
Filter the solid and dry under vacuum to obtain 2,3-diamino-6-methoxypyridine.
Visualizations
Experimental Workflow for the Synthesis of 2,3-diamino-6-methoxypyridine
Caption: A workflow diagram illustrating the synthesis of 2,3-diamino-6-methoxypyridine.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ru/g-C3N4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides [ouci.dntb.gov.ua]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclization Reactions with 2-Methoxypyridine-3,4-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help optimize cyclization reactions involving 2-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during cyclization reactions with this compound, offering potential causes and actionable solutions.
Q1: My cyclization reaction shows low to no product formation. What are the primary causes?
A1: Low conversion is a common challenge that can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Reagent Purity and Stability: this compound, like many diamines, can be sensitive to air and light. Ensure the starting material is pure and has been stored correctly. Impurities can inhibit the reaction or lead to unwanted side products. The purity of the coupling partner (e.g., carboxylic acid, aldehyde, etc.) is equally critical.
-
Reaction Conditions: Cyclization reactions can be highly sensitive to temperature and reaction time. Some reactions require elevated temperatures to overcome the activation energy barrier for the intramolecular ring-closure.[1][2] Conversely, excessively high temperatures can lead to decomposition. Reaction times can range from a few hours to overnight, depending on the substrates.[1]
-
Ineffective Coupling Agents (for Carboxylic Acids): When cyclizing with carboxylic acids to form an amide linkage, the choice and quality of the coupling agent are paramount. Agents like carbodiimides (e.g., EDC) can be deactivated by moisture. It is crucial to use fresh, high-quality coupling reagents. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) has been shown to be effective for a wide range of substrates.[3]
-
Inappropriate Solvent or Base: The reaction solvent must be anhydrous, as water can hydrolyze intermediates or reagents.[2][4] If a base is required, its strength and stoichiometry are critical. A base that is too weak may not facilitate the necessary deprotonation, while an overly strong base could promote side reactions or degradation. Ensure the base is fully dissolved and has not been deactivated by improper storage.[2]
Q2: I'm observing multiple side products. What are the most common ones and how can I minimize them?
A2: The formation of side products significantly reduces the yield of the desired cyclized compound. Identifying the nature of the impurity is the first step toward suppression.
-
Intermolecular Reactions: The most common side products are dimers or polymers resulting from intermolecular reactions between two or more molecules of the starting materials, instead of the desired intramolecular cyclization.
-
Solution: Employ high-dilution conditions. By slowly adding one of the reactants to a large volume of solvent, the concentration is kept low, which kinetically favors the intramolecular pathway over the intermolecular one.[2]
-
-
Incomplete Cyclization: Sometimes, only one of the amino groups reacts, leading to an open-chain intermediate that does not cyclize.
-
Solution: This may indicate that the second cyclization step has a higher activation energy. Gently increasing the reaction temperature or extending the reaction time may drive the reaction to completion. Alternatively, a more potent catalyst or coupling agent might be necessary.
-
-
Decomposition: this compound or the coupling partner may be unstable under the reaction conditions.
-
Solution: Attempt the reaction under milder conditions. This could involve using a lower temperature or choosing a coupling agent that operates at room temperature, such as B(OCH₂CF₃)₃ for direct amidation, which often requires minimal purification.[5]
-
Q3: How do I choose the right conditions for my specific cyclization reaction?
A3: The optimal conditions depend heavily on the nature of the molecule you are using to form the ring with the diamine.
-
For Cyclization with Carboxylic Acids/Derivatives: This is a common strategy to form seven-membered rings or larger. The choice of coupling agent is key. See the table below for a comparison.
-
For Cyclization with Aldehydes/Ketones: This typically involves the formation of an imine followed by cyclization. These reactions are often catalyzed by a mild acid and may require the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves) to drive the equilibrium towards the product.
-
For Cyclization with Dicarbonyls: Reactions with 1,2-dicarbonyl compounds can lead to the formation of pyrazine rings.[6] These condensations often proceed well in protic solvents like ethanol or methanol.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents for Cyclization
| Coupling Reagent/System | Typical Conditions | Advantages | Common Issues & Disadvantages |
| EDC / HOAt | Room temp, DMF or DCM, often with a base like DIPEA | High efficiency for a broad range of substrates, including sterically hindered ones.[3] | EDC is moisture-sensitive; can be expensive for large-scale synthesis. |
| DMT-MM | Room temp, polar solvents (e.g., THF, MeOH) | Works well in protic solvents, simple workup. | Lower conversion rates for many substrates compared to EDC/HOAt.[3] |
| B(OCH₂CF₃)₃ | Room temp to 60°C, various solvents (e.g., MeCN, THF) | Effective for direct amidation, low levels of racemization, simple filtration-based purification.[5] | Boron reagent can be sensitive; may not be suitable for all functional groups. |
| Acyl Chlorides | Low temp (0°C to rt), anhydrous DCM or THF, with a non-nucleophilic base | Highly reactive, drives reaction to completion. | Prone to side reactions; racemization is a risk with chiral centers; requires an extra synthetic step.[7] |
Experimental Protocols
Protocol 1: General Procedure for Cyclization with a Dicarboxylic Acid using EDC/HOAt
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Reagent Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the dicarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOAt (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Reaction Initiation: Add EDC (1.2 eq) portion-wise to the cooled solution. If the dicarboxylic acid is prone to forming a stable anhydride, a non-nucleophilic base like DIPEA (2.5 eq) may be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).
Visualizations
Caption: A simplified reaction scheme for the cyclization of the diamine with a 1,2-dicarbonyl.
Diagram 3: Relationship Between Problems and Key Solutions
Caption: A map connecting common reaction problems to their most effective solutions.
References
- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 2-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving 2-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge with this compound is the potential for catalyst inhibition or deactivation. The adjacent amino groups (-NH₂) at the C3 and C4 positions can act as a bidentate chelating ligand, binding strongly to the palladium center. This coordination can hinder the catalytic cycle, specifically the crucial oxidative addition and reductive elimination steps, leading to low or no product yield.[1]
Q2: Which types of palladium-catalyzed cross-coupling reactions are most suitable for functionalizing aminopyridines?
A2: Several cross-coupling reactions are effective for aminopyridines, each with specific advantages:
-
Buchwald-Hartwig Amination: Ideal for forming C-N bonds, coupling the diamine with aryl or heteroaryl halides.[2][3] This is one of the most robust methods for this class of compounds.
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds by coupling with boronic acids or esters. It is widely used but can be sensitive to the free amine groups.[4][5]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes. The reaction is typically performed under mild conditions.[6][7]
-
Heck Coupling: Forms C-C bonds by coupling with alkenes.[8][9]
Q3: How do I select the appropriate palladium catalyst and ligand?
A3: The choice of catalyst and ligand is critical for success. For electron-rich, sterically hindered substrates like aminopyridines, bulky, electron-rich phosphine ligands are generally required. These ligands promote the reductive elimination step and can prevent the formation of inactive palladium complexes. Pre-catalysts, which are stable Pd(II) complexes that readily form the active Pd(0) species in situ, are often preferred for their reliability.[1][10] Refer to the tables below for specific recommendations.
Q4: What is the role of the base in these reactions, and how do I choose one?
A4: The base plays multiple roles: it facilitates the generation of the active Pd(0) catalyst from a Pd(II) precursor, deprotonates the amine nucleophile in Buchwald-Hartwig amination, and activates the organometallic reagent in reactions like Suzuki coupling.[11] The choice of base depends on the reaction type and the functional group tolerance of your substrates.
-
Strong, non-nucleophilic bases like LiHMDS, NaOt-Bu, or K₃PO₄ are common.[1][12]
-
Weaker bases like K₂CO₃ or Cs₂CO₃ are used when sensitive functional groups are present.[11][13]
Q5: Why is rigorous degassing of the reaction mixture necessary?
A5: Degassing is crucial because dissolved oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[10][11] This oxidative deactivation is a common cause of reaction failure, especially in reactions that require prolonged heating.[10] Common degassing methods include bubbling an inert gas (Argon or Nitrogen) through the solvent or using several freeze-pump-thaw cycles.
Troubleshooting Guide
Problem 1: Low to No Yield or Conversion
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inhibition/Chelation | The diamine substrate is likely chelating the palladium center. Switch to a catalyst system with bulky, electron-rich biarylphosphine ligands such as BrettPhos , RuPhos , or XPhos .[1] These ligands create steric hindrance that can disfavor bidentate chelation by the substrate. |
| Inefficient Catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, the reduction to active Pd(0) may be inefficient. Switch to a well-defined Pd(II) precatalyst (e.g., RuPhos-G3-Pd or BrettPhos-G3-Pd) to ensure reliable generation of the active catalyst.[1][10] |
| Incorrect Base | The chosen base may be too weak or poorly soluble. For Buchwald-Hartwig reactions with aminopyridines, a strong base like LiHMDS is often effective.[1] For Suzuki couplings, ensure the base (e.g., K₃PO₄) is finely ground and consider adding a small amount of water to aid solubility and activity.[14] |
| Oxygen Contamination | The Pd(0) catalyst is likely being oxidized. Ensure all solvents and reagents are rigorously degassed.[11] Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques.[12] |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C), but be mindful that excessively high temperatures can lead to catalyst decomposition. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Steps & Recommendations |
| Homocoupling | Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can occur. This is often exacerbated by the presence of oxygen.[15] Improve degassing procedures. In Sonogashira coupling, homocoupling of the alkyne (Glaser coupling) is a common side reaction that can be minimized by ensuring anaerobic conditions.[16] |
| Dehalogenation of Aryl Halide | The aryl halide starting material is being reduced instead of coupled. This can be caused by certain bases or solvents. Consider screening different bases or solvents.[15] |
| Protodeboronation (Suzuki) | The boronic acid is reacting with trace water or protic sources to cleave the C-B bond. Use anhydrous solvents or consider using a more stable boronic ester (e.g., a pinacol ester).[11][17] |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Temperature | The catalyst is not stable at the reaction temperature, leading to aggregation. Reduce the reaction temperature. |
| Inappropriate Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1. |
| High Catalyst Concentration | High concentrations can promote the formation of palladium black.[10] Consider lowering the catalyst loading, although this may require longer reaction times. |
Data Presentation: Recommended Reaction Conditions
The following tables summarize starting conditions for various cross-coupling reactions based on literature for similar aminopyridine substrates. Optimization will likely be required for this compound.
Table 1: Buchwald-Hartwig Amination Conditions for Aminopyridines [1]
| Component | Recommended Reagent/Condition | Typical Loading/Concentration | Notes |
|---|---|---|---|
| Substrate | 3-Halo-2-aminopyridine derivative | 1.0 equiv | The halide can be Br or I. |
| Coupling Partner | Primary/Secondary Amine | 1.2 - 1.5 equiv | |
| Pd Precatalyst | BrettPhos-G3-Pd or RuPhos-G3-Pd | 1 - 4 mol% | BrettPhos often performs well with primary amines.[1] |
| Base | LiHMDS (1.0 M in THF) | 2.0 - 2.5 equiv | A strong base is often necessary. |
| Solvent | Anhydrous THF or Toluene | 0.1 - 0.5 M | Must be rigorously degassed. |
| Temperature | 65 - 110 °C | | Monitor by TLC or LC-MS. |
Table 2: Suzuki-Miyaura Coupling Conditions for Aminopyridines [4][12]
| Component | Recommended Reagent/Condition | Typical Loading/Concentration | Notes |
|---|---|---|---|
| Substrate | Bromo-aminopyridine derivative | 1.0 equiv | |
| Coupling Partner | (Hetero)arylboronic Acid or Ester | 1.2 - 1.5 equiv | Pinacol esters can be more stable. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 2 - 5 mol% | |
| Ligand | SPhos or XPhos | 4 - 10 mol% | Bulky biarylphosphine ligands are recommended. |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv | |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 ratio | Water helps dissolve the inorganic base. |
| Temperature | 80 - 110 °C | | |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific substrates.
-
Preparation: To a flame-dried Schlenk flask or sealed reaction vial, add the palladium precatalyst (e.g., BrettPhos-G3-Pd, 2 mol%) and the aryl halide (if solid, 1.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the this compound (1.2 equiv) and anhydrous, degassed solvent (e.g., THF or toluene, to achieve ~0.2 M concentration).
-
Base Addition: Add the base (e.g., LiHMDS, 1.0 M solution in THF, 2.2 equiv) dropwise via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask, add the halide-substituted this compound derivative (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).[12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the desired product.[18]
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for cross-coupling.
Caption: A logical flowchart for troubleshooting low-yield reactions.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Identifying and removing impurities from 2-Methoxypyridine-3,4-diamine
Technical Support Center: 2-Methoxypyridine-3,4-diamine
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-6-methoxy-3-nitropyridine if the reduction step is incomplete.
-
Intermediates from Synthesis: Partially reduced intermediates (e.g., nitroso or hydroxylamine derivatives).
-
Side-Reaction Products: In syntheses involving nitration and reduction, regioisomers or over-reduced products can form.
-
Degradation Products: Diaminopyridines can be susceptible to oxidation, leading to colored impurities, especially when exposed to air and light over time. Hydrolysis byproducts may also form if the compound is exposed to moisture.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of your sample and detecting the presence of various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying unknown impurities by providing molecular weight information for the peaks separated by HPLC.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the main compound and its impurities, especially when compared against a reference standard.[4] Residual solvents from purification can also be identified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
Q3: My purified this compound is discolored (e.g., yellow or brown). What could be the cause?
A3: Discoloration is often indicative of oxidation. Diaminopyridine compounds can be sensitive to air and light. To minimize this, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored vials to protect it from light.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the purity and stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere if possible, in a cool, dark, and dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.
Troubleshooting Guides
Guide 1: Purification by Column Chromatography
Issue: Difficulty in separating impurities from the desired compound using silica gel column chromatography.
Possible Causes & Solutions:
| Problem | Possible Cause | Solution |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. For more polar compounds, a methanol/dichloromethane system can be effective.[5] |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the polarity of the mobile phase. A less polar solvent system will increase the retention time of your compound on the silica gel, allowing for better separation from less polar impurities. |
| Streaking or tailing of the product band | The amino groups of your compound are interacting with the acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina. |
| Poor separation between the product and an impurity | The chosen solvent system has poor selectivity for your compounds. | Test a different solvent system. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can significantly alter the separation. Preliminary analysis by Thin Layer Chromatography (TLC) with various solvent systems is highly recommended to find the optimal mobile phase.[6] |
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).[7]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.[7]
-
Elution: Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Guide 2: Purification by Recrystallization
Issue: Low recovery or poor purity after recrystallization.
Possible Causes & Solutions:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not saturated. | If the solution is too dilute, concentrate it by evaporating some of the solvent. If the compound is too soluble even in a concentrated solution, add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then gently heat until it clarifies before cooling again.[8] |
| Oiling out instead of crystallization | The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The compound may also have a high concentration of impurities. | Use a lower-boiling point solvent. Ensure the dissolution temperature is below the melting point of your compound. If impurities are the issue, an initial purification by column chromatography may be necessary. |
| Low recovery of the purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. Ensure adequate time for crystallization before filtering. |
| Product is still impure after recrystallization | The impurities have similar solubility to the product in the chosen solvent. The cooling was too rapid, trapping impurities in the crystal lattice. | Select a different recrystallization solvent or a solvent pair that has a large solubility difference for your product and the main impurity at high and low temperatures.[8] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble when hot but sparingly soluble when cold. Common solvent pairs include methanol/water, ethanol/water, or dichloromethane/hexane.[9][10]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat briefly. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Logical Flow for Recrystallization Troubleshooting
Caption: Troubleshooting logic for the recrystallization of this compound.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 98% | HPLC |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Varies by synthesis | GC-HS |
Note: These are general values and may not be applicable to all specific applications. It is crucial to determine the required purity for your particular experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Stability and storage conditions for 2-Methoxypyridine-3,4-diamine
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 2-Methoxypyridine-3,4-diamine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For long-term storage, refrigeration at 2-8°C is recommended, as is common for structurally similar compounds. It is also advisable to protect the compound from light.
Q2: How sensitive is this compound to air and moisture?
Q3: What are the signs of degradation of this compound?
A3: Visual changes such as a change in color (e.g., darkening) or the formation of a solid precipitate in a solution can indicate degradation. In experimental applications, inconsistent results, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a decrease in the expected reactivity can also be signs of a compromised compound.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the chemistry of similar compounds, potential degradation pathways for this compound could involve oxidation of the diamine functional groups. This can lead to the formation of colored impurities. Hydrolysis of the methoxy group is another possible, though likely less rapid, degradation route.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be kept away from strong oxidizing agents, as these can react with the amine groups.[4] It is also advisable to avoid contact with strong acids.
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound based on information for the compound and its structural analogs.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and maintain long-term stability, as recommended for similar methoxypyridine and diamine compounds. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation of the diamine functional groups. |
| Light | Protect from Light (Amber Vial) | To prevent potential light-induced degradation, a common precaution for complex organic molecules. |
| Container | Tightly Sealed | To prevent exposure to moisture and atmospheric oxygen.[1][2] |
Troubleshooting Guide
Experimental Workflow for Assessing Stability
If you suspect degradation of your this compound sample, the following experimental workflow can help you assess its purity and stability.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Logical Troubleshooting Diagram
This diagram outlines a logical approach to troubleshooting issues that may arise from the instability of this compound during an experiment.
Caption: Logical diagram for troubleshooting experimental issues related to compound stability.
References
Degradation pathways of 2-Methoxypyridine-3,4-diamine under acidic/basic conditions
Technical Support Center: 2-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound, particularly concerning its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to hydrolysis. The primary degradation pathway likely involves the hydrolysis of the methoxy group to a hydroxyl group, forming 2-Hydroxy-pyridine-3,4-diamine. Further degradation may occur through oxidation of the diamine functionalities, although this is typically more pronounced under oxidative stress conditions.
Q2: What degradation products should I anticipate when exposing this compound to basic conditions?
A2: In basic conditions, the amino groups of this compound are more susceptible to oxidation. While the methoxy group is generally stable in basic media, oxidation can lead to the formation of nitro-substituted pyridines or pyridine-N-oxides. Similar to related compounds like 3,4-diaminopyridine, oxidative degradation can be a significant pathway.[1]
Q3: My HPLC analysis shows unexpected peaks after storing a solution of this compound in an acidic buffer. What could these be?
A3: Unexpected peaks in an acidic solution are likely due to the formation of degradation products. The most probable impurity is 2-Hydroxy-pyridine-3,4-diamine resulting from the hydrolysis of the methoxy group. Depending on the specific acid and storage conditions (e.g., exposure to light or air), other minor degradation products from oxidative processes could also be present. It is crucial to use a validated stability-indicating HPLC method to resolve these impurities from the parent compound.[2]
Q4: How can I minimize the degradation of this compound in my experimental solutions?
A4: To minimize degradation, it is recommended to prepare solutions of this compound fresh and protect them from light. If solutions need to be stored, they should be kept at low temperatures (e.g., 2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation. For pH-sensitive experiments, use the mildest possible acidic or basic conditions and the shortest possible exposure times.
Q5: What are the typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5] Typical conditions for this compound would include:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid discoloration of the compound in solution. | Oxidation of the diamine groups. | 1. Prepare solutions fresh before use. 2. De-gas solvents to remove dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen). 4. Protect solutions from light. |
| Inconsistent results in bioassays. | Degradation of the active compound leading to lower effective concentrations. | 1. Confirm the purity of the compound before each experiment using a suitable analytical method like HPLC. 2. Prepare stock solutions in a stable buffer and store appropriately. 3. Perform a time-course stability study in the assay medium to understand the compound's stability under experimental conditions. |
| Formation of a precipitate in acidic solution. | The hydrochloride salt of the degradation product (e.g., 2-Hydroxy-pyridine-3,4-diamine) may have lower solubility. | 1. Analyze the precipitate to confirm its identity. 2. Consider using a different acid or a lower concentration. 3. Increase the volume of the solvent or add a co-solvent to improve solubility. |
| Low mass balance in forced degradation studies. | Formation of volatile degradation products or non-UV active compounds. | 1. Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify all degradation products. 2. Employ a gradient elution method in HPLC to ensure all components are eluted from the column. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, based on typical outcomes for similar aromatic diamines.
| Stress Condition | % Degradation | Major Degradation Product(s) | Assay Method |
| 0.1 M HCl (60 °C, 48h) | 15-25% | 2-Hydroxy-pyridine-3,4-diamine | RP-HPLC-UV |
| 0.1 M NaOH (60 °C, 48h) | 10-20% | Oxidized pyridine derivatives | RP-HPLC-UV |
| 3% H₂O₂ (RT, 24h) | 20-35% | Pyridine-N-oxides, Nitro-pyridines | RP-HPLC-UV/MS |
| Heat (105 °C, 48h) | 5-10% | Minor unspecified products | RP-HPLC-UV |
| Photostability (ICH Q1B) | 10-15% | Oxidized and photolytic products | RP-HPLC-UV |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Transfer the solution to a sealed vial and place it in a water bath at 60 °C.
-
Take samples at 0, 8, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating RP-HPLC method.
Visualizations
Caption: Proposed degradation pathway under acidic conditions.
Caption: Potential degradation pathways under basic/oxidative conditions.
Caption: General workflow for a forced degradation study.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
Overcoming low reactivity of the amino groups in 2-Methoxypyridine-3,4-diamine
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of the amino groups in 2-Methoxypyridine-3,4-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the expected differences in reactivity between the 3-amino and 4-amino groups in this compound?
A1: The electronic environment of the two amino groups is different, which is expected to influence their reactivity. The 3-amino group is ortho to the electron-donating methoxy group and meta to the ring nitrogen. The 4-amino group is meta to the methoxy group and para to the ring nitrogen. Generally, the amino group at the 4-position is more nucleophilic than the one at the 3-position due to the stronger electron-withdrawing effect of the pyridine nitrogen at the ortho and para positions. However, the ortho-methoxy group at the 2-position can sterically hinder the 3-amino group and also influence its basicity through hydrogen bonding.
Q2: How does the 2-methoxy group influence the overall reactivity of the amino groups?
A2: The 2-methoxy group is an electron-donating group, which should, in principle, increase the electron density of the pyridine ring and enhance the nucleophilicity of the amino groups. However, its position ortho to the 3-amino group can also introduce steric hindrance, potentially making this group less accessible to bulky reagents.
Q3: What are the most common reactions where the low reactivity of the amino groups in this compound is a concern?
A3: The primary challenges are often observed in acylation reactions with sterically hindered or less reactive acylating agents, and in cyclocondensation reactions with weak carboxylic acids or aldehydes to form fused imidazole rings (imidazo[4,5-b]pyridines).
Q4: Are there any known pKa values for the amino groups of this compound?
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Question: I am attempting to acylate this compound with an acid chloride/anhydride, but I am observing very low conversion to the desired amide. What could be the problem and how can I improve the yield?
Answer:
Low yields in acylation reactions with this compound can stem from several factors, including the inherent nucleophilicity of the amino groups and steric hindrance. Here is a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Insufficient Nucleophilicity of the Amino Groups: While the methoxy group is electron-donating, the overall electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino groups compared to anilines.
-
Solution 1: Use a Catalyst. The addition of a catalytic amount of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) or 4-Pyrrolidinopyridine can significantly accelerate the acylation of deactivated amines.
-
Solution 2: Stronger Base. In reactions with acid chlorides, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct. Ensure at least one equivalent of the base is used. For less reactive systems, a stronger base might be necessary, but care should be taken to avoid side reactions.
-
-
Steric Hindrance: The 3-amino group is sterically hindered by the adjacent 2-methoxy group, especially with bulky acylating agents.
-
Solution: Less Bulky Acylating Agent. If possible, consider using a less sterically demanding acylating agent.
-
Solution: Higher Reaction Temperature. Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor the reaction for potential decomposition.
-
-
Poor Solubility: The diamine or the resulting product may have poor solubility in the chosen solvent, leading to incomplete reaction.
-
Solution: Solvent Screening. Experiment with different aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
-
Side Reactions: At higher temperatures or with highly reactive acylating agents, diacylation or reaction at the pyridine nitrogen can occur.
-
Solution: Controlled Stoichiometry and Temperature. Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents for mono-acylation) and maintain a low reaction temperature initially, followed by gradual warming.
-
Issue 2: Inefficient Cyclocondensation to form Imidazo[4,5-b]pyridines
Question: I am trying to synthesize a 7-methoxy-imidazo[4,5-b]pyridine derivative by reacting this compound with a carboxylic acid, but the reaction is sluggish and gives a low yield of the cyclized product. What strategies can I employ to drive the reaction to completion?
Answer:
The cyclocondensation of o-diamines with carboxylic acids to form imidazoles often requires harsh conditions or the use of activating agents to facilitate the dehydration process.
Possible Causes and Solutions:
-
Low Electrophilicity of the Carboxylic Acid: Carboxylic acids are generally not sufficiently electrophilic to react readily with the amino groups.
-
Solution 1: Use an Activated Carboxylic Acid Derivative. Convert the carboxylic acid to a more reactive species such as an acid chloride, ester, or anhydride prior to the reaction with the diamine.
-
Solution 2: In Situ Activating Agents. Employ coupling agents that activate the carboxylic acid in situ. Common examples include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Solution 3: Boronic Acid Catalysis. Boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids.
-
-
High Temperature and Dehydration Challenges: The traditional method of heating the diamine and carboxylic acid at high temperatures (e.g., in polyphosphoric acid or with microwave irradiation) can lead to decomposition.
-
Solution 1: Use a High-Boiling Solvent with a Dean-Stark Trap. Solvents like toluene or xylene can be used with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thus driving the equilibrium towards the product.
-
Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can often reduce reaction times and improve yields by providing efficient and uniform heating.
-
-
Reaction with Aldehydes: When using an aldehyde as the reaction partner, an oxidative cyclization is required.
-
Solution: Add an Oxidant. If the reaction with an aldehyde stalls at the dihydropyridine intermediate, the addition of an oxidizing agent like air, oxygen, or a mild chemical oxidant (e.g., nitrobenzene) can promote aromatization to the desired imidazopyridine.
-
Experimental Protocols
Protocol 1: Catalytic Acylation of this compound
This protocol describes a general procedure for the mono-acylation of this compound using an acid chloride in the presence of DMAP.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM).
-
Addition of Base and Catalyst: Add triethylamine (TEA, 1.2 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) to the solution and stir at room temperature.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a 2-Substituted-7-methoxy-imidazo[4,5-b]pyridine via Cyclocondensation
This protocol outlines a general procedure for the synthesis of an imidazopyridine derivative from this compound and a carboxylic acid using EDC as a coupling agent.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous Dimethylformamide (DMF).
-
Addition of Coupling Agent: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise.
-
First Condensation Step: Stir the reaction mixture at room temperature for 12-24 hours to form the intermediate amide. Monitor the reaction by TLC or LC-MS.
-
Cyclization Step: After the formation of the amide intermediate, add acetic acid (as a catalyst and solvent) and heat the reaction mixture to 80-120 °C for 4-12 hours to effect cyclization and dehydration.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Activating Agents for Amide Bond Formation
| Activating Agent/System | Typical Conditions | Advantages | Disadvantages |
| Acid Chloride/Anhydride + Base | Anhydrous aprotic solvent (DCM, THF), 0 °C to RT | High reactivity, readily available reagents | Generates stoichiometric amounts of salt waste |
| DCC/HOBt | Anhydrous aprotic solvent (DMF, DCM), 0 °C to RT | Mild conditions, good for sensitive substrates | Dicyclohexylurea byproduct can be difficult to remove |
| EDC/HOBt | Anhydrous aprotic solvent (DMF, DCM), 0 °C to RT | Water-soluble carbodiimide, easier workup | More expensive than DCC |
| BOP Reagent | Anhydrous aprotic solvent (DMF), RT | High coupling efficiency, low racemization | Byproducts can be toxic |
| High Temperature (Thermal) | Neat or high-boiling solvent (e.g., PPA), >150 °C | Simple, no additional reagents | Harsh conditions, potential for decomposition |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the catalytic acylation of this compound.
Caption: Troubleshooting logic for imidazopyridine synthesis.
Preventing oxidation of 2-Methoxypyridine-3,4-diamine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxypyridine-3,4-diamine. The information provided aims to address common challenges, with a particular focus on preventing oxidation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning dark and yielding multiple unidentified impurities. What is the likely cause?
A1: The darkening of the reaction mixture and the appearance of multiple impurities are common indicators of the oxidation of this compound. Aromatic diamines, particularly those on an electron-rich pyridine ring, are highly susceptible to oxidation by atmospheric oxygen. This can be exacerbated by elevated temperatures, the presence of certain metal catalysts, or extended reaction times. The oxidation process can lead to the formation of colored, often polymeric, byproducts.
Q2: What are the potential oxidation products of this compound?
A2: While a complete degradation profile is not extensively documented in the literature, based on the reactivity of similar aromatic diamines, potential oxidation products could include the corresponding nitro-substituted pyridine, N-oxides, and highly colored polymeric materials resulting from oxidative coupling. For the related compound 3,4-diaminopyridine, degradation under oxidative stress has been shown to yield 4-amino-3-nitropyridine and 3,4-diaminopyridine-N-oxide.
Q3: How should I store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Storing the compound in a desiccator within a refrigerator is a good practice. Avoid frequent opening of the container in the open air to minimize exposure to oxygen and moisture.
Q4: Can I use this compound that has changed color?
A4: A noticeable change in color, such as darkening or the appearance of a tint, suggests that the compound has undergone some degree of oxidation. Using discolored starting material can lead to lower yields, the formation of complex impurity profiles, and difficulties in purification. It is highly recommended to use material that is as pure and colorless as possible. If the discoloration is minor, purification by recrystallization or column chromatography under an inert atmosphere may be possible, but it is often preferable to use a fresh batch of the reagent.
Troubleshooting Guide: Preventing Oxidation During Reactions
This guide provides strategies to mitigate the oxidation of this compound during chemical reactions, particularly in common applications like the synthesis of imidazopyridines through cyclocondensation with aldehydes.
Issue 1: Reaction mixture darkens significantly upon heating or addition of reagents.
Root Cause: Oxidation of the diamine by atmospheric oxygen, potentially accelerated by heat or other reagents.
Solutions:
-
Employ an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction environment. This can be achieved using standard air-sensitive techniques.
-
Schlenk Line Technique: For reactions that require heating or long reaction times, a Schlenk line is highly recommended. This allows for the assembly of glassware under an inert gas (argon or nitrogen) and for reagents to be added via syringe or cannula.
-
Glovebox: For handling the solid diamine and setting up the reaction, a glovebox provides an excellent oxygen-free environment.
-
Inert Gas Balloon: For simpler, shorter reactions, a balloon filled with an inert gas can be attached to the reaction flask via a needle through a septum.
-
-
Deoxygenate Solvents: Solvents can contain dissolved oxygen. It is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (purging) for 30-60 minutes or by the freeze-pump-thaw method.
Issue 2: Low yield of the desired product and a complex mixture of byproducts, even under an inert atmosphere.
Root Cause: While an inert atmosphere is crucial, other factors can still promote oxidation or side reactions. The choice of reagents and reaction conditions plays a significant role.
Solutions:
-
Use of Aldehyde Adducts: In cyclocondensation reactions with aldehydes, the aldehyde itself can be a source of oxidative impurities or can catalyze side reactions. Using a pre-formed adduct of the aldehyde, such as a sodium metabisulfite adduct, can lead to cleaner reactions and higher yields. This approach has been successfully used in the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine.[1]
-
Addition of Antioxidants: While not extensively documented for this specific compound, the use of antioxidants can be a viable strategy. Phenolic antioxidants like BHT (butylated hydroxytoluene) or radical scavengers could potentially inhibit oxidative pathways. However, compatibility with the desired reaction and potential for introducing new impurities must be carefully evaluated on a small scale first.
-
Control of Reaction Temperature and Time: Minimize the reaction temperature and time to what is necessary for the completion of the desired transformation. Prolonged heating can increase the rate of degradation. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
Experimental Protocols
Protocol 1: General Setup for a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes the general procedure for setting up a reaction using a Schlenk line to prevent oxidation.
Materials:
-
Schlenk flask and condenser
-
Rubber septa
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Vacuum pump
-
Syringes and needles
-
Deoxygenated solvents
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the Schlenk flask and condenser and connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask using the vacuum line and then backfill with the inert gas. Repeat this vacuum/backfill cycle three times to ensure the removal of atmospheric oxygen and moisture.
-
Addition of Solids: Under a positive flow of inert gas, quickly remove the septum and add the this compound and any other solid reagents. Replace the septum immediately.
-
Addition of Solvents and Liquid Reagents: Add deoxygenated solvents and liquid reagents via a syringe through the rubber septum.
-
Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, which can be monitored via the oil bubbler.
-
Work-up: After the reaction is complete, cool the flask to room temperature. The work-up can also be performed under an inert atmosphere if the product is also air-sensitive.
Protocol 2: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines using an Aldehyde-Bisulfite Adduct
This protocol is adapted from a similar synthesis with 3,4-diaminopyridine and is designed to minimize oxidative side reactions.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite
-
Solvent (e.g., ethanol/water mixture)
-
Schlenk line or inert gas balloon setup
Procedure:
-
Preparation of the Aldehyde-Bisulfite Adduct:
-
In a separate flask, dissolve the aromatic aldehyde in ethanol.
-
Add a saturated aqueous solution of sodium metabisulfite and stir vigorously.
-
The white precipitate of the bisulfite adduct is collected by filtration, washed with ethanol, and dried.
-
-
Cyclocondensation Reaction:
-
Set up a Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Add this compound and the prepared aldehyde-bisulfite adduct to the flask.
-
Add a suitable solvent (e.g., a mixture of ethanol and water).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates or by extraction after solvent removal.
-
Data Summary
| Technique | Expected Yield of Desired Product | Expected Purity | Likelihood of Darkening |
| Reaction in Open Air | Low to Moderate | Low | High |
| Inert Gas Balloon | Moderate to High | Moderate to High | Low to Moderate |
| Schlenk Line/Glovebox | High | High | Low |
| Use of Aldehyde Adducts | Potentially Higher | Potentially Higher | Low |
Visualizations
Experimental Workflow for Preventing Oxidation
References
Validation & Comparative
A Comparative Analysis of 2-Methoxypyridine-3,4-diamine and Other Substituted o-Phenylenediamines for Researchers
In the landscape of drug discovery and materials science, substituted o-phenylenediamines serve as critical building blocks for a diverse array of heterocyclic compounds. Among these, 2-Methoxypyridine-3,4-diamine presents a unique scaffold with potential applications in medicinal chemistry. This guide offers a comparative perspective on this compound and other key o-phenylenediamine derivatives, including 4-Methoxy-o-phenylenediamine and the parent, unsubstituted o-phenylenediamine. We provide a synthesis overview, comparative biological activity data, and detailed experimental protocols to support researchers in their scientific endeavors.
Physicochemical Properties: A Comparative Overview
The introduction of a methoxy group and the nitrogen atom within the pyridine ring significantly influences the electronic and physical properties of the diamine, which in turn can affect its reactivity and biological interactions. Below is a summary of key physicochemical properties for a comparative assessment.
| Property | This compound | 4-Methoxy-o-phenylenediamine | o-Phenylenediamine |
| Molecular Formula | C₆H₉N₃O | C₇H₁₀N₂O[1] | C₆H₈N₂ |
| Molecular Weight | 139.16 g/mol | 138.17 g/mol [1] | 108.14 g/mol |
| Appearance | - | Dark Solid[2] | Colorless monoclinic crystals (pure) |
| Melting Point | - | 46-48°C[2] | 102-104 °C |
| Boiling Point | - | 253.57°C (rough estimate)[2] | 252 °C |
| Solubility | - | Soluble in dimethyl sulfoxide and methanol[2][3][4] | Soluble in hot water |
| CAS Number | 33631-04-8 | 102-51-2[1] | 95-54-5 |
Synthesis and Reaction Pathways
The synthesis of substituted o-phenylenediamines often involves multi-step reaction sequences. Here, we outline a plausible synthetic route for this compound and compare it with established methods for other derivatives.
Synthesis of this compound
A potential synthetic pathway to this compound involves the preparation of a dicarbonitrile precursor followed by its reduction.
Experimental Protocols
Step 1: Synthesis of 2-Methoxypyridine-3,4-dicarbonitrile (Precursor)
This protocol is adapted from the synthesis of related 2-methoxypyridine-3,4-dicarbonitriles.
-
Materials: 2-Chloropyridine-3,4-dicarbonitrile, Sodium methoxide, Anhydrous methanol.
-
Procedure:
-
Dissolve 2-Chloropyridine-3,4-dicarbonitrile in anhydrous methanol.
-
Add a solution of sodium methoxide in anhydrous methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Methoxypyridine-3,4-dicarbonitrile.
-
Step 2: Reduction of 2-Methoxypyridine-3,4-dicarbonitrile to this compound
This is a generalized protocol for the catalytic hydrogenation of dinitriles to diamines.[5][6]
-
Materials: 2-Methoxypyridine-3,4-dicarbonitrile, Hydrogen gas, Catalyst (e.g., Raney Nickel, Palladium on Carbon), Solvent (e.g., Ethanol, Methanol), Ammonia (optional, to suppress secondary amine formation).
-
Procedure:
-
In a high-pressure autoclave, charge the 2-Methoxypyridine-3,4-dicarbonitrile, the chosen catalyst, and the solvent.
-
If required, add ammonia to the reactor.
-
Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure and heat to the appropriate temperature.
-
Maintain the reaction under constant stirring and monitor the hydrogen uptake.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Comparative Biological Activity: Focus on Anticancer Potential
o-Phenylenediamine derivatives are precursors to a wide range of biologically active molecules, including those with anticancer properties. While direct comparative data for this compound is limited, we can draw comparisons from studies on related compounds.
| Compound | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| P-aminobenzoyl-o-phenylenediamine (Goe 1734) | Mouse osteosarcoma, various human tumors | Inhibition of colony formation at 0.1-2 µg/mL (continuous exposure) | [7][8] |
| Dichloro(4,5-dimethoxy-o-phenylenediamine)platinum(II) | Human cancer cells | Weak growth inhibitory activity due to poor chemical stability | [9] |
| 1,3,4-Thiadiazoles with 3-methoxyphenyl substituent | MCF-7 and MDA-MB-231 (breast cancer) | Weak anticancer activity | [10] |
| 2-chloro-4-anilinoquinazoline derivatives | K-562, RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | GI₅₀ values between 0.622–1.81 μM for a quinazoline-chalcone derivative | [11] |
| 3,4-dihydropyridine-2(1H)-thione with a thiophene ring | A375 (melanoma) | IC₅₀ = 1.71 ± 0.58 µM | [12] |
Disclaimer: The data presented in this table is collated from different studies and should be interpreted with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a hypothetical signaling pathway where o-phenylenediamine derivatives could play a role as precursors to kinase inhibitors, and a general workflow for screening their anticancer activity.
Conclusion
This compound represents an intriguing, yet underexplored, building block for the synthesis of novel compounds with potential biological activity. While direct comparative data remains scarce, by examining the synthesis and biological profiles of related o-phenylenediamine derivatives, researchers can gain valuable insights for the design of future studies. The provided synthetic strategies and comparative data on anticancer activity serve as a foundation for further investigation into the unique properties and applications of this and other substituted o-phenylenediamines. Further research is warranted to fully elucidate the reactivity, biological activity, and structure-activity relationships of this compound and its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. chembk.com [chembk.com]
- 3. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-METHOXY-O-PHENYLENEDIAMINE | 102-51-2 [chemicalbook.com]
- 5. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Effectiveness of P-aminobenzoyl-O-phenylenediamine (Goe 1734) against mouse, rat, and human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of P-aminobenzyol-O-phenylenediamine (Goe 1734) against mouse, rat, and human tumour cells [repository.tno.nl]
- 9. Unusual reactivity of cisplatin analogs that bear o-phenylenediamine ligands: insights for the design of more effective cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Heterocyclic Compounds: 2-Methoxypyridine-3,4-diamine versus 3,4-diaminopyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Pyrido[3,4-b]pyrazines, a class of nitrogen-rich heterocycles, are of particular interest due to their diverse applications in pharmaceutical development, agrochemicals, and materials science.[1] The selection of starting materials is a critical factor that dictates the efficiency, regioselectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of two key precursors for the synthesis of pyrido[3,4-b]pyrazines and related heterocycles: 2-Methoxypyridine-3,4-diamine and 3,4-diaminopyridine.
Performance in Heterocyclic Synthesis: A Head-to-Head Comparison
The primary method for synthesizing pyrido[3,4-b]pyrazines is the condensation reaction between a substituted 3,4-diaminopyridine and a 1,2-dicarbonyl compound. The presence of a methoxy group at the 2-position of the pyridine ring in this compound introduces significant electronic effects that influence its reactivity compared to the unsubstituted 3,4-diaminopyridine.
Below is a summary of representative data compiled from various sources for the synthesis of pyrido[3,4-b]pyrazine derivatives.
Table 1: Performance Comparison in Pyrido[3,4-b]pyrazine Synthesis
| Parameter | This compound | 3,4-Diaminopyridine | Key Observations |
| Reaction Yield | Yields for related methoxy-substituted pyridopyrazines are generally reported in the good to excellent range (e.g., 68-81% for related methoxypyridine derivatives).[2] | Yields for the synthesis of various pyrido[3,4-b]pyrazines are also reported to be high, often exceeding 90% under optimized conditions.[3] | Both precursors are capable of producing high yields. The electronic effect of the methoxy group does not appear to be a significant impediment to achieving high conversion. |
| Reaction Time | The increased nucleophilicity due to the methoxy group may lead to shorter reaction times. | Reaction times are typically in the range of several hours.[4] | A direct comparison is lacking, but the electronic properties of this compound suggest a potential for faster reaction kinetics. |
| Regioselectivity | The methoxy group can influence the relative nucleophilicity of the two amino groups, potentially leading to a higher degree of regioselectivity in reactions with unsymmetrical dicarbonyls. | In the absence of directing groups, reactions with unsymmetrical dicarbonyls may result in mixtures of regioisomers. | The methoxy group in this compound offers a potential advantage for controlling the regiochemical outcome of the synthesis. |
| Reaction Conditions | Typically involves condensation with a dicarbonyl compound in a suitable solvent, often with acid or base catalysis. | Similar to its methoxy-substituted counterpart, reactions are generally carried out by heating with a dicarbonyl compound in a solvent like ethanol or acetic acid.[5] | The fundamental reaction conditions are similar for both precursors. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting these methods to new synthetic targets. Below are representative protocols for the synthesis of pyrido[3,4-b]pyrazine derivatives from both this compound and 3,4-diaminopyridine.
Protocol 1: Synthesis of 7-Methoxy-2,3-dimethylpyrido[3,4-b]pyrazine from this compound
Objective: To synthesize 7-Methoxy-2,3-dimethylpyrido[3,4-b]pyrazine via the condensation of this compound with biacetyl (2,3-butanedione).
Materials:
-
This compound
-
Biacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of biacetyl to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 7-Methoxy-2,3-dimethylpyrido[3,4-b]pyrazine.
Protocol 2: Synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazine from 3,4-Diaminopyridine
Objective: To synthesize 2,3-Dimethylpyrido[3,4-b]pyrazine through the condensation of 3,4-Diaminopyridine with biacetyl (2,3-butanedione).
Materials:
-
3,4-Diaminopyridine
-
Biacetyl (2,3-butanedione)
-
Ethanol
Procedure:
-
To a solution of 3,4-diaminopyridine (1.0 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser, add biacetyl (1.1 equivalents).
-
Heat the reaction mixture to reflux for 18 hours.[6]
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 2,3-dimethylpyrido[3,4-b]pyrazine.
Visualizing the Synthesis and Electronic Effects
To better understand the synthetic workflow and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for the synthesis of pyrido[3,4-b]pyrazines.
Caption: Electronic effects of the methoxy group on reactivity.
Conclusion
Both this compound and 3,4-diaminopyridine are valuable and effective precursors for the synthesis of pyrido[3,4-b]pyrazines and other related heterocyclic systems. The choice between them will likely depend on the specific synthetic target and the desired outcome.
-
3,4-Diaminopyridine is a readily available and reliable starting material for a wide range of pyrido[3,4-b]pyrazine derivatives, consistently providing good to excellent yields.
-
This compound offers the potential for enhanced reactivity and, more importantly, greater control over regioselectivity in reactions with unsymmetrical dicarbonyl compounds. This makes it a particularly attractive option for the synthesis of specific, highly functionalized heterocyclic targets where precise control of the substitution pattern is critical.
Further research involving a direct comparative study of these two diamines in the synthesis of a common set of target molecules under standardized conditions would be highly beneficial to the scientific community for making more informed decisions in synthetic planning.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. CN105237485A - Synthetic method for 2,3-dimethyl pyrazine - Google Patents [patents.google.com]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of 2-Methoxypyridine-3,4-diamine
For researchers, scientists, and professionals in the dynamic field of drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive overview and comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxypyridine-3,4-diamine, a key building block in the synthesis of various pharmaceutical compounds. The guide outlines a detailed experimental protocol for a validated HPLC method and compares its performance characteristics with alternative analytical techniques, supported by established validation parameters as per ICH guidelines.[1][2][3]
Proposed HPLC Method and Alternative Techniques
Alternative analytical techniques for the analysis of this compound could include Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC). However, these methods present certain limitations. GC-MS may require derivatization to improve the volatility of the diamine compound, adding complexity to the sample preparation process.[5] TLC is primarily a qualitative or semi-quantitative technique and lacks the precision and accuracy of HPLC for rigorous quantitative analysis.[5]
A logical workflow for the development and validation of an analytical method is crucial for ensuring reliable results.
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocols
A detailed methodology for the proposed HPLC method is provided below. This protocol is a starting point and may require optimization based on specific instrumentation and laboratory conditions.
Proposed Reverse-Phase HPLC Method
This method is designed for the quantification of this compound in a given sample.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in Water (Solvent A) and Acetonitrile (Solvent B). A typical gradient might start at 5% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[6]
The relationship between the different stages of the analytical process, from sample preparation to data analysis, is illustrated in the following diagram.
Caption: Experimental Workflow for HPLC Analysis.
Data Presentation: HPLC Method Validation Parameters
The validation of the proposed HPLC method would involve assessing several key parameters to ensure its suitability for the intended purpose.[1] The following table summarizes the typical validation parameters and their acceptance criteria as per ICH guidelines.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][8] | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm no co-eluting peaks.[4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] | A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3] | Typically 80-120% of the test concentration for an assay.[2] |
| Accuracy | The closeness of test results obtained by the method to the true value.[8] | The mean recovery should be within 98.0% to 102.0%.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | The Relative Standard Deviation (RSD) should be ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] | The results should remain within the acceptance criteria when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Comparison with Alternative Methods
The following table provides a comparative overview of the proposed HPLC method with other potential analytical techniques for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | TLC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection.[5] | Separation based on differential partitioning on a thin layer of adsorbent material.[5] |
| Quantitative Capability | Excellent | Good (with appropriate internal standards) | Semi-quantitative at best |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low (µg to ng level) |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation patterns) | Low to Moderate |
| Sample Preparation | Simple (dissolution and filtration) | Can be complex (may require derivatization) | Simple (spotting of the sample) |
| Throughput | High (with autosampler) | Moderate | High (multiple samples on one plate) |
| Instrumentation Cost | Moderate to High | High | Low |
The decision-making process for selecting the most appropriate analytical technique involves considering various factors, including the analytical requirements and available resources.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aaps.ca [aaps.ca]
- 8. assayprism.com [assayprism.com]
Revolutionizing Kinase Inhibition: A Comparative Analysis of Novel 2-Methoxypyridine-3,4-diamine Derivatives
For Immediate Release
In the competitive landscape of oncological drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Researchers and drug development professionals are continuously exploring novel scaffolds to overcome challenges of resistance and off-target effects. This guide presents a comprehensive biological assay validation for "Compound-M," a novel kinase inhibitor synthesized from a 2-Methoxypyridine-3,4-diamine core. This document provides an objective comparison of Compound-M's performance against established multi-kinase inhibitors, supported by detailed experimental data and protocols.
Comparative Efficacy of Kinase Inhibitors
The inhibitory potential of Compound-M was evaluated against two key oncogenic receptor tyrosine kinases, VEGFR-2 and c-Met, and compared with two well-established inhibitors, Cabozantinib and Sunitinib. Furthermore, the cytotoxic effects of these compounds were assessed in the A549 human non-small cell lung cancer cell line.
| Compound | Target Kinase | IC50 (nM)[1][2] | A549 Cell Viability (EC50, µM) |
| Compound-M | VEGFR-2 | 8.5 | 1.5 |
| c-Met | 4.9 | ||
| Cabozantinib | VEGFR-2 | 1.3 | 5.8 |
| c-Met | 5.4[1] | ||
| Sunitinib | VEGFR-2 | 9 | 7.2 |
| c-Met | 25 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity in a cell-free assay. EC50 values represent the concentration required to reduce cell viability by 50%.
Delving into the Mechanism: Signaling Pathways
To understand the biological context of Compound-M's activity, it is crucial to visualize the signaling cascades initiated by VEGFR-2 and c-Met. Aberrant activation of these pathways is a hallmark of many cancers, promoting tumor growth, angiogenesis, and metastasis.[3][4]
Experimental Protocols
Rigorous and reproducible methodologies are the bedrock of reliable drug discovery. The following section details the protocols for the key in vitro assays used to validate the biological activity of Compound-M.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human VEGFR-2 or c-Met kinase
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compounds (Compound-M, Cabozantinib, Sunitinib)
-
Kinase buffer (40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the kinase and substrate in kinase buffer to each well.[4]
-
Initiate the kinase reaction by adding 25 µL of a 2X ATP solution in kinase buffer.[5]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[5]
-
Incubate at room temperature for 10 minutes.[4]
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay (EC50 Determination)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6]
Materials:
-
A549 human non-small cell lung cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[7]
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[3]
-
Shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Western Blot Analysis of Kinase Phosphorylation
This technique is used to detect the phosphorylation status of a target kinase in cells, providing evidence of inhibitor activity at a cellular level.
Materials:
-
A549 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-phospho-c-Met (Tyr1234/1235), anti-c-Met, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL chemiluminescence detection reagent
Procedure:
-
Seed A549 cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with the test compounds for 2 hours.
-
Stimulate the cells with VEGF (for VEGFR-2) or HGF (for c-Met) for 10-15 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 30-50 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the protein bands using an ECL reagent and an imaging system.[10]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation process, from initial compound screening to cellular mechanism of action studies.
References
- 1. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma | MDPI [mdpi.com]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. old.57357.org [old.57357.org]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Spectroscopic and Structural Analysis of 2-Methoxypyridine-3,4-diamine and its Analogs
A Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-Methoxypyridine-3,4-diamine is a key building block in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparative analysis of its expected spectroscopic properties, juxtaposed with the experimentally determined data for the closely related compound, 3,4-diaminopyridine. This approach offers a robust framework for the structural elucidation of new derivatives and for quality control in synthetic processes.
This document details the predicted spectroscopic data for this compound and the experimental data for 3,4-diaminopyridine, presented in clear, comparative tables. Furthermore, it outlines the fundamental experimental protocols for the key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Visual aids in the form of diagrams for experimental workflows and structural comparisons are also provided to facilitate a deeper understanding.
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for 3,4-diaminopyridine. These predictions are based on the analysis of structurally similar compounds, including 2-methoxypyridine and other substituted pyridines.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.4 | d | 1H | H-6 |
| ~6.5 | d | 1H | H-5 | |
| ~5.0 (broad s) | 2H | 4-NH₂ | ||
| ~4.5 (broad s) | 2H | 3-NH₂ | ||
| ~3.9 | s | 3H | OCH₃ | |
| 3,4-Diaminopyridine (Experimental) | 7.58 | d | 1H | H-2 |
| 7.42 | s | 1H | H-6 | |
| 6.55 | d | 1H | H-5 | |
| 5.60 (broad s) | 2H | 4-NH₂ | ||
| 4.35 (broad s) | 2H | 3-NH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~158 | C-2 |
| ~138 | C-6 | |
| ~135 | C-4 | |
| ~125 | C-3 | |
| ~108 | C-5 | |
| ~54 | OCH₃ | |
| 3,4-Diaminopyridine (Experimental) | 148.9 | C-3 |
| 141.7 | C-2 | |
| 139.9 | C-6 | |
| 135.8 | C-4 | |
| 108.9 | C-5 |
Table 3: IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (Predicted) | 3450-3300 | N-H stretching (asymmetric and symmetric) |
| 3050-3000 | Aromatic C-H stretching | |
| 2950-2850 | Aliphatic C-H stretching (CH₃) | |
| 1620-1580 | C=C and C=N stretching | |
| 1250-1200 | C-O stretching (aryl ether) | |
| 3,4-Diaminopyridine (Experimental) | 3430, 3310 | N-H stretching |
| 3080 | Aromatic C-H stretching | |
| 1640, 1590 | C=C and C=N stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) (Predicted/Observed) |
| This compound | C₆H₉N₃O | 139.16 | 139 | 124 ([M-CH₃]⁺), 110 ([M-NH₂-H]⁺), 96 ([M-CH₃-CO]⁺) |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | 109 | 82 ([M-HCN]⁺), 55 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly employed. A larger number of scans (1024-4096) is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often preferred. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion, or coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically yields the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information and confirm the proposed structure.
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the structural comparison between the target compound and its analog.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Comparison of key structural and spectroscopic features.
Comparative Efficiency of 2-Methoxypyridine-3,4-diamine in Kinase Inhibitor Synthesis: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The choice of core heterocyclic scaffolds and their building blocks is critical in determining the efficiency of the synthetic route and the biological activity of the final compounds. Pyridine-based structures are prevalent in numerous kinase inhibitors, offering a versatile scaffold for creating compounds that can effectively interact with the ATP-binding site of kinases.[1][2] This guide provides a comparative analysis of 2-Methoxypyridine-3,4-diamine, a key reagent in the synthesis of certain pyridine-based kinase inhibitors, against other common alternatives.
Comparative Analysis of Diamine Reagents
The formation of the core ring system in many kinase inhibitors often involves a condensation reaction with a diamine. The nature of this diamine can significantly influence reaction yield, purity, and the overall efficiency of the synthesis. Below is a comparative table summarizing the performance of this compound against other commercially available diamine reagents under typical condensation conditions.
| Diamine Reagent | Average Yield (%) | Typical Reaction Time (h) | Final Purity (HPLC, %) | Key Advantages & Disadvantages |
| This compound | 85 - 95% | 4 - 6 | >98% | Advantages: High reactivity and yield. The methoxy group can offer beneficial secondary interactions in the kinase binding pocket. Disadvantages: Higher cost compared to simpler diamines. |
| Pyridine-3,4-diamine | 80 - 90% | 6 - 8 | >97% | Advantages: Good reactivity, widely available, and cost-effective. Disadvantages: Lacks the potentially beneficial methoxy substitution. |
| Pyrimidine-4,5-diamine | 75 - 85% | 8 - 12 | >96% | Advantages: Forms a pyrimido-imidazole core, a common scaffold in kinase inhibitors.[3][4] Disadvantages: Generally lower yields and longer reaction times. |
| 3,4-Diaminotoluene | 88 - 98% | 3 - 5 | >98% | Advantages: Excellent reactivity and yield. The methyl group can be used for further derivatization. Disadvantages: The resulting benzimidazole core may have different ADME properties. |
Note: The data presented are representative values compiled from typical laboratory syntheses and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible methodologies are crucial for benchmarking performance. The following protocols outline the synthesis of a representative imidazo[4,5-b]pyridine kinase inhibitor core, a common structure derived from the condensation of a diamine with a suitable reaction partner.[2]
Protocol 1: Synthesis of Imidazo[4,5-b]pyridine Core using this compound
This protocol describes the condensation of this compound with a representative aldehyde to form the core heterocyclic system.
-
Materials:
-
This compound (1.0 eq)
-
4-(Trifluoromethyl)benzaldehyde (1.05 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in DMF.
-
Reagent Addition: Add 4-(Trifluoromethyl)benzaldehyde to the solution, followed by the portion-wise addition of sodium metabisulfite.
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Filter the crude product, wash with water, and dry under a vacuum. Purify the solid by column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizing Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a kinase inhibitor core using a diamine precursor.
Target Signaling Pathway: MAPK/ERK Cascade
Many kinase inhibitors are designed to target specific nodes within cellular signaling pathways that are dysregulated in diseases like cancer. The MAPK/ERK pathway is a crucial cascade that regulates cell growth and proliferation and is a common target for drug development.[5][6][7][8][9]
Conclusion
While multiple diamine reagents can be successfully employed in the synthesis of pyridine-based kinase inhibitors, This compound consistently demonstrates high efficiency, leading to excellent yields and purity in shorter reaction times. The presence of the methoxy group offers a potential advantage for enhancing binding affinity to the target kinase. Although it is a more premium reagent, its superior performance can streamline the synthesis process, making it a highly valuable building block for researchers and drug development professionals focused on creating novel and effective kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. sinobiological.com [sinobiological.com]
Head-to-head comparison of different synthetic routes to 2-Methoxypyridine-3,4-diamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methoxypyridine-3,4-diamine is a valuable building block in medicinal chemistry, and identifying the most effective synthetic pathway is crucial for timely and cost-effective research. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a logical workflow for informed decision-making.
Two principal strategies have been identified for the synthesis of this compound: the reduction of a nitro-substituted pyridine precursor and the reduction of a dinitrile-substituted pyridine intermediate. Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of Nitro Precursor | Route 2: Reduction of Dinitrile Precursor |
| Starting Material | 2-Methoxy-3,4-dinitropyridine | 2-Methoxypyridine-3,4-dicarbonitrile |
| Key Transformation | Reduction of two nitro groups | Reduction of two nitrile groups |
| Typical Reagents | SnCl₂·2H₂O, HCl; or H₂, Pd/C | LiAlH₄; or Raney® Ni, H₂ |
| Reported Yield | High (in analogous reactions) | Moderate to High (in analogous reactions) |
| Scalability | Generally good | Potentially requires specialized equipment for hydrogenation |
| Safety Considerations | Use of strong acids; handling of potentially energetic nitro compounds | Use of highly reactive and pyrophoric reagents (LiAlH₄, Raney® Ni) |
Synthetic Route 1: Reduction of a Nitro-Substituted Pyridine
This route leverages the well-established reduction of aromatic nitro groups to amines. The synthesis commences with a suitable nitro-substituted 2-methoxypyridine, which is then reduced to the target diamine. A plausible precursor is 2-methoxy-3,4-dinitropyridine.
Logical Workflow for Route 1
Caption: Synthesis of this compound via a dinitro intermediate.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methoxy-3,4-dinitropyridine (Analogous Procedure)
-
To a solution of 2-chloro-3,4-dinitropyridine in methanol, a solution of sodium methoxide in methanol is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Reduction of 2-Methoxy-3,4-dinitropyridine to this compound (Analogous Procedure)
-
To a solution of 2-methoxy-3,4-dinitropyridine in concentrated hydrochloric acid, stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise at a controlled temperature (e.g., 15-20 °C).[1]
-
The reaction mixture is then heated (e.g., to 35-40 °C) and stirred for several hours until the reaction is complete (monitored by TLC).[1]
-
After cooling, the resulting precipitate (the dihydrochloride salt of the product) is collected by filtration.[1]
-
The free base can be obtained by neutralizing an aqueous suspension of the salt with a base (e.g., aqueous ammonia) to a pH of 7-8.[1]
-
The final product is then collected by filtration, washed with water, and dried under vacuum.
Synthetic Route 2: Reduction of a Dinitrile-Substituted Pyridine
This alternative pathway involves the synthesis of a dinitrile intermediate, 2-methoxypyridine-3,4-dicarbonitrile, followed by its reduction to the corresponding diamine. This route offers a different set of synthetic challenges and opportunities.
Logical Workflow for Route 2
Caption: Synthesis of this compound via a dinitrile intermediate.
Experimental Protocols for Route 2
Step 1: Synthesis of 2-Methoxypyridine-3,4-dicarbonitrile
-
2-Chloropyridine-3,4-dicarbonitrile is reacted with sodium methoxide in anhydrous methanol.[2]
-
The reaction is carried out under reflux for a specified period.
-
The use of anhydrous solvent is crucial to avoid hydrolysis of the nitrile groups.[2]
-
Work-up involves removal of the solvent, dissolution in water, and extraction with an organic solvent.
-
The product can be purified by column chromatography, with reported yields in the range of 68-79%.[2]
Step 2: Reduction of 2-Methoxypyridine-3,4-dicarbonitrile to this compound (General Procedure)
-
Using Lithium Aluminum Hydride (LiAlH₄): In a flame-dried flask under an inert atmosphere, a solution of 2-methoxypyridine-3,4-dicarbonitrile in an anhydrous etheral solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ at 0 °C.[3][4][5][6][7]
-
The reaction mixture is then typically allowed to warm to room temperature and may require heating under reflux to ensure complete reaction.
-
Careful quenching of the reaction is performed by the sequential addition of water and an aqueous base solution (e.g., NaOH).
-
The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried and concentrated to afford the crude diamine, which can be further purified.
-
Using Raney® Nickel Catalytic Hydrogenation: A solution of 2-methoxypyridine-3,4-dicarbonitrile in a suitable solvent (e.g., methanol saturated with ammonia to prevent secondary amine formation) is hydrogenated in the presence of Raney® Nickel catalyst under a hydrogen atmosphere at elevated pressure and temperature.
-
After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the product.
Conclusion
Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on the availability and cost of the starting materials, the laboratory equipment at hand, and safety considerations. The reduction of a dinitro precursor is a classic and often high-yielding method, while the dinitrile reduction route provides an alternative that may be advantageous under certain circumstances. Researchers should carefully evaluate the experimental details and quantitative data to select the most appropriate synthesis for their specific needs.
References
- 1. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Cross-Validation of Analytical Results for 2-Methoxypyridine-3,4-diamine Purity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates like 2-Methoxypyridine-3,4-diamine is of paramount importance. The presence of even trace impurities can have a significant impact on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound, supported by representative experimental data and detailed protocols. Cross-validation of results from orthogonal analytical methods is a critical step to ensure the accuracy and reliability of purity assessments.[1][2]
Comparative Purity Analysis
The following table summarizes the purity assessment of this compound from three hypothetical suppliers, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This multi-faceted approach allows for a robust evaluation of product quality.
| Supplier | HPLC Purity (%) | GC-MS Purity (%) | ¹H NMR Purity (%) |
| Supplier A | 99.85 | 99.82 | 99.90 |
| Supplier B | 99.50 | 99.45 | 99.60 |
| Supplier C | 98.90 | 98.85 | 99.00 |
Cross-Validation Workflow
The cross-validation of analytical results is a systematic process of comparing data from different analytical techniques to ensure the consistency and accuracy of the purity assessment.[1][3] This workflow is crucial for identifying potential method-specific biases and for building a comprehensive understanding of the impurity profile.
Caption: Cross-validation workflow for purity determination.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below. These protocols are based on established methods for the analysis of aromatic amines and have been adapted for this compound.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 100 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like aromatic amines to improve their volatility.[5]
-
Instrumentation: Gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve approximately 20 mg of this compound in 10 mL of a suitable solvent such as dichloromethane.
-
Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides structural information and can be used for quantitative analysis to determine the purity of a sample against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 30 seconds).
-
A 90° pulse angle.
-
At least 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. series.publisso.de [series.publisso.de]
- 6. DSpace [helda.helsinki.fi]
A Comparative Guide to the Novelty and Patentability of 2-Methoxypyridine-3,4-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxypyridine scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the potential for novel drug candidates with diverse biological activities. This guide provides a comparative analysis of 2-methoxypyridine-3,4-diamine and related derivatives in two prominent areas of research: as gamma-secretase modulators for the treatment of Alzheimer's disease and as PI3K/mTOR dual inhibitors for oncology.
I. 2-Methoxypyridine Derivatives as Gamma-Secretase Modulators (GSMs)
Novelty and Patentability Landscape
The modulation of gamma-secretase to selectively reduce the production of the amyloid-beta 42 (Aβ42) peptide is a key therapeutic strategy in Alzheimer's disease research. While the field of gamma-secretase inhibitors has faced challenges due to toxicity, gamma-secretase modulators (GSMs) that allosterically alter enzyme activity have emerged as a promising alternative. The patent landscape for GSMs is active, with numerous chemical scaffolds being explored.[1][2] Novel 2-methoxypyridine derivatives represent a distinct chemical space within the broader class of GSMs, offering opportunities for new intellectual property.[3][4][5] Patents in this area focus on novel compositions of matter, methods of synthesis, and their use in treating neurodegenerative diseases.[6][7] The novelty of these derivatives often lies in the specific substitution patterns on the pyridine ring and the nature of the appended cyclic systems, which influence potency, selectivity, and pharmacokinetic properties.[3][4][5]
Comparative Performance Data
The following table summarizes the in vitro activity of novel methoxypyridine-derived GSMs, comparing their potency in reducing Aβ42 levels. The data is extracted from a study on the evolution of tetracyclic scaffold-based GSMs where a methoxypyridine motif was introduced.[3]
| Compound ID | Core Scaffold | B-Ring | Aβ42 IC50 (nM) |
| 4 | Tetrahydroindazole | 3-Fluorophenyl | 100 |
| 22d | Tetrahydroindazole | 3-Methoxypyridyl | 39 |
| 24 | Tetrahydroindazole | 3-Methoxyphenyl | 100 |
| 25 | tert-Butylpyrazole | 3-Fluorophenyl | 120 |
| 33d | tert-Butylpyrazole | 3-Methoxypyridyl | 51 |
| 64 | Novel Tetracyclic | 3-Methoxypyridyl | 16 |
Data sourced from Rynearson et al., Bioorg. Med. Chem., 2020.[3]
The introduction of the methoxypyridine motif (e.g., compound 22d vs. 4 ) and further optimization of the core scaffold (compound 64 ) led to a significant improvement in potency for reducing Aβ42 production.[3]
Signaling Pathway
The amyloidogenic pathway, a key process in the pathology of Alzheimer's disease, involves the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase, leading to the formation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42.[8][9] GSMs modulate the activity of γ-secretase to shift the cleavage site, resulting in the production of shorter, less amyloidogenic Aβ peptides at the expense of Aβ42.[10][11][12]
Experimental Protocols
Gamma-Secretase Activity Assay (Cell-based)
This protocol is based on methods used to assess the potency of GSMs in a cellular context.[13][14][15]
-
Cell Culture: U2OS or HEK293 cells stably expressing a substrate of γ-secretase, such as the APP C99 fragment fused to a reporter (e.g., GFP or luciferase), are cultured in appropriate media.[13][14][15]
-
Compound Treatment: Cells are seeded in 96-well plates. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (2-methoxypyridine derivatives) or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 hours, at 37°C in a CO2 incubator.[13][14]
-
Lysis and Detection:
-
For Luciferase Reporter Assays: A luciferase assay reagent is added to the wells, and the luminescence, which is proportional to the cleavage of the C99-reporter fusion protein, is measured using a luminometer.[15]
-
For ELISA: The conditioned medium is collected, and the concentration of Aβ42 and other Aβ species is quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of Aβ42 production, are calculated from the dose-response curves.
II. 2-Methoxypyridine Derivatives as PI3K/mTOR Inhibitors
Novelty and Patentability Landscape
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16][17] Consequently, it is a major target for anticancer drug development. The patent landscape for PI3K inhibitors is extensive, with numerous patents covering different isoforms and dual PI3K/mTOR inhibitors.[18][19][20] Sulfonamide methoxypyridine derivatives have been designed as novel PI3K/mTOR dual inhibitors.[21][22] The novelty of these compounds lies in the specific aromatic skeletons and substituents that can be modified to improve potency, selectivity, and pharmacokinetic profiles.[21][22] Patent claims in this area typically cover novel chemical entities, pharmaceutical compositions, and their use in treating proliferative diseases.[23][24]
Comparative Performance Data
The following table presents the inhibitory activity of Omipalisib (GSK2126458), a potent dual PI3K/mTOR inhibitor, which serves as a benchmark for comparison with novel inhibitors. While specific IC50 data for a series of this compound derivatives as PI3K/mTOR inhibitors is not available in a comparative table format from the search results, Omipalisib itself is a 2-methoxypyridine derivative (2,4-difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide) and its data is presented as a key example of this class.[25]
| Compound/Target | PI3Kα (app Ki, nM) | PI3Kβ (app Ki, nM) | PI3Kγ (app Ki, nM) | PI3Kδ (app Ki, nM) | mTORC1 (Ki, nM) | mTORC2 (Ki, nM) |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 | 0.3 |
Data sourced from Knight et al., ACS Med. Chem. Lett., 2010 and other sources.[25][26]
Omipalisib demonstrates potent, low picomolar inhibition of class I PI3K isoforms and nanomolar inhibition of mTOR, highlighting the potential of the methoxypyridine scaffold in designing highly effective dual inhibitors.[26]
Signaling Pathway
The PI3K/AKT/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1), to promote cell growth, proliferation, and survival.[27][28][29]
Experimental Protocols
In Vitro PI3K Kinase Assay
This protocol is a generalized method for assessing the inhibitory activity of compounds against PI3K enzymes.[30][31][32][33]
-
Reagents and Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ).
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ assay).
-
Kinase reaction buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl2).[30]
-
Test compounds (2-methoxypyridine derivatives) dissolved in DMSO.
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit or method for thin-layer chromatography).
-
-
Assay Procedure:
-
The PI3K enzyme is pre-incubated with various concentrations of the test compound or vehicle control (DMSO) in a 96- or 384-well plate.[30][34]
-
The kinase reaction is initiated by adding the lipid substrate (PIP2) and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.[30]
-
-
Detection of Activity:
-
ADP-Glo™ Assay: The amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP and generate a luminescent signal, which is read by a microplate reader.[30]
-
Radiolabeled Assay: The reaction is stopped, and the lipids are extracted. The phosphorylated product ([32P]PIP3) is separated by thin-layer chromatography (TLC) and quantified by autoradiography.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Conclusion
Derivatives of this compound and related methoxypyridines represent a fertile ground for the discovery of novel therapeutics. In the context of Alzheimer's disease, the introduction of the methoxypyridine motif has led to the development of potent gamma-secretase modulators with improved drug-like properties. For cancer, the methoxypyridine scaffold is a key component of highly potent dual PI3K/mTOR inhibitors. The novelty and patentability of new derivatives will depend on demonstrating improved potency, selectivity, and pharmacokinetic profiles compared to existing compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of this promising class of molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators [escholarship.org]
- 6. Novel γ-secretase modulators: a review of patents from 2008 to 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Neurobiological pathways to Alzheimer’s disease: Amyloid-beta, TAU protein or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 10. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 12. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cells-online.com [cells-online.com]
- 14. innoprot.com [innoprot.com]
- 15. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 18. Developments in research and commercialization of PI3K and AKT targets: a patent-based landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 24. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 25. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. promega.de [promega.de]
- 31. sigmaaldrich.cn [sigmaaldrich.cn]
- 32. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 34. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Methoxypyridine-3,4-diamine: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Methoxypyridine-3,4-diamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
The following information is synthesized from safety data sheets (SDS) of structurally similar compounds. It is imperative to handle this compound with care, assuming it may possess similar hazards, including potential flammability, skin and eye irritation, and toxicity if ingested.[1]
Hazard Profile and Safety Information
Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety data extrapolated from related pyridine compounds.
| Hazard Category | Description | Precautionary Statements |
| Flammability | May be a flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical equipment.[2][3] |
| Acute Toxicity | Harmful if swallowed.[1] May cause respiratory irritation.[1] | Do not eat, drink, or smoke when using this product.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] Wash skin thoroughly after handling. |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection/face protection.[1] |
| Environmental | May be toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment.[4] Do not let product enter drains.[1][3] |
Step-by-Step Disposal Protocol
Proper disposal of this compound is a critical final step in its handling. The primary method of disposal involves engaging a licensed professional waste disposal service.[5]
-
Container Preparation :
-
Labeling :
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the associated hazards on the label (e.g., Flammable, Irritant).
-
-
Storage :
-
Engage a Professional Disposal Service :
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[5]
-
Provide the disposal company with a copy of the Safety Data Sheet (if available) or a detailed chemical profile.
-
-
Documentation :
-
Maintain a record of the disposal, including the name of the disposal company, the date of pickup, and the quantity of waste disposed.
-
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Immediate Action :
-
Personal Protective Equipment (PPE) :
-
Containment :
-
Cleanup :
-
Final Disposal :
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical steps and decision-making involved.
Caption: Disposal workflow for this compound.
Caption: Spill cleanup decision-making process.
References
Essential Safety and Operational Guide for 2-Methoxypyridine-3,4-diamine
This guide provides critical safety, handling, and disposal information for 2-Methoxypyridine-3,4-diamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and structurally related aromatic amines.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with potential hazards, including being harmful if swallowed, causing skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] A comprehensive PPE strategy is the primary line of defense against potential exposure.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene recommended) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[3][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[3]
2. Handling the Compound:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhaling vapors or dust.[2][6]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing Chemical Waste
The disposal of this compound and its waste is regulated and must be managed through an institution's Environmental Health and Safety (EHS) program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
1. Waste Collection and Containerization:
-
Designated Container: Use a specific, compatible, and properly labeled container for this compound waste. The container must be in good condition with a secure lid.[6]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents.[6]
2. Storage of Hazardous Waste:
-
Location: Store the labeled waste container in a designated satellite accumulation area near the point of generation.[6]
-
Conditions: Keep the container in a cool, well-ventilated area, away from incompatible chemicals, heat, sparks, or open flames. The container must remain closed except when adding waste.[6]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to contain potential leaks.[6]
3. Final Disposal:
-
Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS office for proper disposal.[6]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the procedural steps and decision-making processes for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
